Candesartan
Description
Overview of Angiotensin II Type 1 Receptor Blockers (ARBs) and their Therapeutic Landscape
Angiotensin II Type 1 Receptor Blockers (ARBs), also known as sartans, represent a class of antihypertensive agents that function by selectively inhibiting the binding of angiotensin II (Ang II) to the angiotensin II type 1 (AT₁) receptor. nih.govresearchgate.netdrugbank.com This mechanism contrasts with that of angiotensin-converting enzyme (ACE) inhibitors, which block the enzyme responsible for converting angiotensin I to Ang II. nih.govoup.com By blocking the AT₁ receptor, ARBs counteract the various effects mediated by Ang II at this receptor, including vasoconstriction, aldosterone (B195564) release, catecholamine release, and arginine vasopressin release, ultimately leading to a reduction in blood pressure. nih.gov
The therapeutic landscape of ARBs is primarily centered on the management of cardiovascular conditions. They are widely used in the treatment of hypertension, congestive heart failure, and chronic kidney disease, including diabetic nephropathy. nih.govpatsnap.com Research has shown that ARBs can effectively reduce intraglomerular pressure, proteinuria, and slow the progression to end-stage renal disease in patients with chronic kidney disease, regardless of diabetes status. nih.gov Their selective mechanism of action and generally favorable tolerability profile have positioned them as important therapeutic options, particularly for patients who may not tolerate ACE inhibitors due to side effects like cough. drugbank.comnih.govoup.com
Beyond their established indications, academic research continues to explore the potential benefits of ARBs in other areas, such as their possible protective effects against certain types of cancer and their involvement in modulating the immune system. researchgate.netmdpi.comresearchgate.net
Rationale for Comprehensive Research on Candesartan
Comprehensive research on this compound is warranted due to its distinct pharmacological properties within the ARB class and its demonstrated efficacy in various clinical settings. This compound is administered as an inactive prodrug, this compound cilexetil, which undergoes rapid and complete hydrolysis in the gastrointestinal tract to form the active drug, this compound. drugbank.comwikipedia.orgwikipedia.org this compound is characterized by its high affinity and tight binding to the AT₁ receptor, which contributes to its potent and long-lasting antihypertensive effect. nih.govtandfonline.com In vitro studies have indicated that this compound possesses the highest receptor affinity among currently available AT₁ receptor blockers and is not easily displaced by high concentrations of Ang II. tandfonline.com
The rationale for extensive study also stems from the need to fully understand its impact across the cardiovascular continuum and in other potential therapeutic areas. While ARBs share a common mechanism of action, differences in their pharmacokinetic profiles, such as half-life and duration of action, may lead to variations in clinical efficacy. researchgate.netnih.gov this compound's pharmacokinetic profile, including its good bioavailability and high plasma protein binding, supports once-daily administration for effective 24-hour blood pressure control. nih.govresearchgate.net
Furthermore, ongoing research explores this compound's potential beyond blood pressure reduction, investigating its neuroprotective, anti-inflammatory, and potential benefits in conditions like bipolar disorder and major depressive disorder, highlighting the breadth of academic interest in this compound. wikipedia.orgdeakin.edu.auoup.comdeakin.edu.au
Historical Context of this compound Development and Clinical Trials
The discovery and development of this compound cilexetil originated in Japan in 1982 through research conducted by Takeda Pharmaceutical. nih.govspringerprofessional.de The project initially involved exploratory research on diuretics but led to the discovery of nonpeptidic Ang II antagonists. wikipedia.orgspringerprofessional.de Early research identified compounds like S-8307 and S-8308 as lead compounds, which, despite having moderate potency and limited oral bioavailability, were selective and competitive AT₁ receptor antagonists. wikipedia.org Building upon these findings and advancements in chemical synthesis, Takeda developed this compound cilexetil. wikipedia.orgspringerprofessional.de
This compound cilexetil was patented in 1990 and subsequently approved for medical use in 1997. wikipedia.org Its development occurred in the context of the emergence of ARBs, following the discovery of Losartan (B1675146). wikipedia.orgspringerprofessional.de this compound and its prodrug demonstrated stronger blood pressure lowering effects compared to earlier compounds like Losartan and its metabolite EXP 3174 in preclinical studies. wikipedia.org
Academic research and clinical trials have played a crucial role in establishing the efficacy and therapeutic value of this compound. By the end of 2009, several randomized prospective clinical trials had been conducted in Japan to evaluate its cardiovascular outcomes. nih.gov Numerous clinical studies have investigated the dose-dependent efficacy of this compound cilexetil in reducing blood pressure in patients with mild to moderate hypertension. dovepress.comresearchgate.netoup.com Comparative trials have assessed its efficacy against other antihypertensive agents, including ACE inhibitors and other ARBs. nih.govresearchgate.net
Landmark clinical trials, such as the this compound in Heart Failure Assessment of Reduction in Mortality and Morbidity (CHARM) program, have provided significant data on this compound's benefits in patients with heart failure, including reductions in cardiovascular mortality and hospitalizations. nih.govnih.govahajournals.org The Study on Cognition and Prognosis in the Elderly (SCOPE) trial investigated this compound's effect on preventing stroke in elderly hypertensive patients. nih.govtandfonline.comnih.gov The Trial of Preventing Hypertension (TROPHY) explored its potential in reducing the incidence of hypertension in individuals with high-normal blood pressure. dovepress.comnih.gov The DIRECT studies have examined the role of this compound in diabetic retinopathy. wikipedia.orgtandfonline.com More recently, trials like CADET-BD and CADET-UD are investigating the repurposing of this compound for the treatment of bipolar depression and major depressive disorder. deakin.edu.auoup.comdeakin.edu.au These extensive clinical trial programs underscore the significant academic effort dedicated to understanding the full therapeutic potential of this compound.
| Clinical Trial/Study | Focus Area | Key Findings (Academic Context) | Relevant Data/Outcome |
| CHARM Program nih.govnih.govahajournals.org | Heart Failure | Reduced cardiovascular mortality and hospitalizations in patients with heart failure. | In a subset of the CHARM program, 163 (6.0%) individuals in the this compound group reported a new diagnosis of DM compared to 202 (7.4%) in the placebo group (HR, 0.78; 95% CI, 0.64 to 0.96; P=0.020). ahajournals.org |
| SCOPE nih.govtandfonline.comnih.gov | Stroke Prevention in Elderly Hypertension | Reduction in stroke incidence, particularly in a subgroup with isolated systolic hypertension. | In a predefined subgroup analysis of patients with isolated systolic hypertension, this compound-based therapy resulted in a 42% risk reduction in stroke (p = 0.049 adjusted for baseline risk). nih.gov |
| TROPHY dovepress.comnih.gov | Hypertension Prevention in Prehypertension | Reduced the incidence of hypertension in individuals with high-normal blood pressure. | At the end of the 2-year treatment period, there was a 27% absolute and a 66% relative risk reduction (p < 0.0001) of hypertension in the this compound-treated group. nih.gov |
| DIRECT-Protect 2 wikipedia.orgtandfonline.com | Diabetic Retinopathy (Type 2 Diabetes) | Showed a change towards less severe retinopathy in the this compound group compared to placebo. | Change towards less severe retinopathy in the this compound group versus the placebo group (OR, 1.17; 95% CI: 1.05–1.30; P = 0.003). tandfonline.com |
| Comparative Studies vs. Losartan researchgate.netnih.govoup.com | Antihypertensive Efficacy | This compound demonstrated greater antihypertensive efficacy, particularly in maintaining blood pressure reduction over a 24-hour period and after a missed dose. | A head-to-head 8-week comparison showed 8 mg of this compound reduced DBP by 8.9 mmHg, while 50 mg of losartan reduced DBP by 3.7 mmHg (p = 0.013). nih.gov this compound 16 mg reduced 24-h systolic ABP significantly more than losartan 100 mg. oup.com |
| Dose-Response Studies dovepress.comresearchgate.netoup.com | Antihypertensive Efficacy | Demonstrated dose-dependent reductions in blood pressure with this compound cilexetil. | A meta-analysis showed dose-related reductions in sitting or standing diastolic and systolic blood pressure at doses of 4 to 16 mg once daily. oup.com Reductions in trough sitting DBP ranged from -7.1 mmHg at 2 mg to -10.2 mmHg at 32 mg. dovepress.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N6O3/c1-2-33-24-25-20-9-5-8-19(23(31)32)21(20)30(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-26-28-29-27-22/h3-13H,2,14H2,1H3,(H,31,32)(H,26,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQMVQVXFRQIKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022725 | |
| Record name | Candesartan | |
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Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Candesartan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014934 | |
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Solubility |
7.71e-03 g/L | |
| Record name | Candesartan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014934 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Color/Form |
Colorless crystals from ethyl acetate + methanol | |
CAS No. |
139481-59-7 | |
| Record name | Candesartan | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=139481-59-7 | |
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| Record name | Candesartan [USAN:INN:BAN] | |
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| Record name | Candesartan | |
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| Record name | candesartan | |
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| Record name | Candesartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022725 | |
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| Record name | 2-ethoxy-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | CANDESARTAN | |
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| Record name | CANDESARTAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7520 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Candesartan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014934 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
183-185 °C | |
| Record name | CANDESARTAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7520 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Pharmacology and Molecular Mechanisms of Candesartan
Angiotensin II Type 1 (AT1) Receptor Antagonism
Candesartan functions by selectively blocking the binding of angiotensin II to the AT1 receptor. patsnap.comnih.govdrugbank.compediatriconcall.compatsnap.com This action is independent of the pathways involved in angiotensin II synthesis. fda.gov By preventing angiotensin II from binding to AT1 receptors, this compound inhibits the downstream effects typically mediated by this receptor subtype. drugbank.comfda.gov
Selectivity and Potency of AT1 Receptor Binding
This compound demonstrates a high degree of selectivity for the AT1 receptor over the AT2 receptor, with a reported selectivity greater than 10,000-fold for AT1. drugbank.comfda.govpediatriconcall.com This selective binding is crucial as the majority of the deleterious cardiovascular effects of angiotensin II are mediated through the AT1 receptor. tandfonline.com
In terms of potency, this compound is considered one of the most potent AT1 receptor antagonists available. wikipedia.orgdroracle.ai Studies have shown that this compound has a higher binding affinity for the AT1 receptor compared to several other ARBs. tandfonline.comdroracle.aitandfonline.comnih.govoup.comahajournals.org For instance, its affinity for the AT1 receptor has been reported to be approximately 80 times higher than that of losartan (B1675146) and 10 times higher than that of losartan's active metabolite, EXP-3174. tandfonline.comoup.comahajournals.org This high affinity contributes to a more complete blockade of angiotensin II effects. droracle.ai
Dissociation Kinetics and Duration of Action
A key characteristic of this compound's interaction with the AT1 receptor is its tight binding and slow dissociation rate. tandfonline.comnih.govoup.comresearchgate.netoup.com This slow dissociation from the receptor contributes significantly to its long-lasting duration of action. nih.govresearchgate.net In vitro studies have indicated that this compound dissociates from the AT1 receptor at a much slower rate compared to some other ARBs. tandfonline.comresearchgate.netoup.comkup.at For example, the dissociation half-life of the this compound-AT1 receptor complex has been reported to be significantly longer than that of losartan and EXP-3174. tandfonline.comresearchgate.net This persistent binding results in insurmountable or non-competitive antagonism of the AT1 receptor, meaning that even high concentrations of angiotensin II cannot fully overcome the blockade. nih.govoup.comresearchgate.netoup.comkup.atahajournals.org This insurmountable antagonism is thought to contribute to the sustained suppression of the RAAS and the prolonged antihypertensive effect observed with this compound. oup.comresearchgate.netoup.com
Here is a table summarizing comparative AT1 receptor binding characteristics:
| ARB | Relative AT1 Receptor Affinity (compared to Losartan) | Dissociation Half-life from AT1 Receptor (approximate) | Type of Antagonism |
| This compound | ~80x higher | ~120 minutes (in vitro) researchgate.net, ~152 minutes (in vitro) tandfonline.com | Insurmountable nih.govoup.comresearchgate.netoup.comkup.atahajournals.org |
| Losartan | 1x | Seconds to minutes (in vitro) researchgate.net, ~5 minutes (in vitro) tandfonline.com | Competitive nih.govoup.comkup.atahajournals.org |
| EXP-3174 | ~10x higher | ~31 minutes (in vitro) tandfonline.com | Partially Insurmountable oup.comoup.comkup.at |
| Irbesartan | Higher than Losartan | ~17 minutes (in vitro) tandfonline.com | Partially Insurmountable oup.comoup.comkup.at |
| Valsartan (B143634) | Higher than Losartan | ~17 minutes (in vitro) researchgate.net | Partially Insurmountable oup.comkup.at |
Downstream Signaling Pathway Modulation
By blocking the AT1 receptor, this compound modulates several downstream signaling pathways that are typically activated by angiotensin II.
Renin-Angiotensin-Aldosterone System (RAAS) Inhibition
This compound's primary mechanism involves antagonizing the RAAS. patsnap.comnih.govdrugbank.comnih.govfda.govpatsnap.comresearchgate.netresearchgate.netoup.com Angiotensin II, a key component of the RAAS, promotes vasoconstriction, stimulates aldosterone (B195564) secretion, increases sodium retention, and activates the sympathetic nervous system, all contributing to increased blood pressure. patsnap.comdrugbank.com By blocking the AT1 receptor, this compound prevents these effects. patsnap.comdrugbank.comfda.govpediatriconcall.com Although blocking the AT1 receptor can lead to increased plasma renin activity and angiotensin II levels due to the disruption of the negative feedback loop, the effective blockade of the receptor by this compound prevents these increased levels from exerting their pressor effects. fda.gov
Aldosterone Secretion Reduction
Angiotensin II is a potent stimulator of aldosterone secretion from the adrenal glands, an effect mediated via the AT1 receptor. patsnap.comdrugbank.comfda.gov Aldosterone promotes sodium and water reabsorption in the kidneys, leading to increased blood volume and pressure. patsnap.com By blocking AT1 receptors, this compound indirectly reduces aldosterone secretion. patsnap.comnih.govdrugbank.comfda.govpediatriconcall.compatsnap.comresearchgate.net This reduction in aldosterone levels contributes to increased excretion of sodium and water, further aiding in blood pressure reduction. patsnap.comdrugbank.compediatriconcall.com
Sympathetic Nervous System Activity Modulation
Angiotensin II plays a role in stimulating the sympathetic nervous system, contributing to increased heart rate and blood pressure patsnap.com. By blocking AT1 receptors, this compound helps to reduce this sympathetic drive patsnap.com. Studies have indicated that this compound can exert favorable effects on cardiac function, potentially by influencing the myocardial uptake and release of norepinephrine, and may inhibit beta-adrenergic receptor-mediated signaling in addition to its AT1 receptor blockade jacc.org. Research in stress-induced hypertensive rats has shown that this compound attenuated the increase in renal sympathetic nerve activity and arterial pressure, suggesting a central mechanism involving the AT1 receptor in the rostral ventrolateral medulla (RVLM) ahajournals.orgacs.org.
Angiotensin II Type 2 (AT2) Receptor Interactions and Implications
While this compound is a selective AT1 receptor antagonist, the angiotensin II type 2 (AT2) receptor is known to exert actions that often counterbalance those of the AT1 receptor, including vasorelaxation and increased urinary sodium excretion drugbank.com. Selectively blocking the AT1 receptor with this compound can lead to increased levels of angiotensin II, which may then preferentially stimulate the unopposed AT2 receptors drugbank.comjacc.org. This unopposed AT2 receptor stimulation is thought to contribute to some of the beneficial effects of AT1 receptor blockers, potentially offering superior cardioprotective effects compared to ACE inhibitors alone jacc.org.
AT1 Receptor-Independent Mechanisms of Action
Emerging research highlights AT1 receptor-independent mechanisms contributing to this compound's therapeutic effects, particularly its anti-inflammatory properties mims.comguidetopharmacology.orgnih.govsemanticscholar.orgscite.aiscielo.br. These mechanisms extend beyond the primary RAAS blockade.
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory effects in various experimental models mims.comguidetopharmacology.orgnih.govsemanticscholar.orgscite.aifrontiersin.org. These effects are mediated through the modulation of several inflammatory pathways and mediators.
This compound influences the production and release of various cytokines, which are key signaling molecules in inflammation nih.govsemanticscholar.orgnih.govnih.govmdpi.com. Studies have shown that this compound can reduce the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) nih.govmdpi.comresearchgate.net. Conversely, it has been observed to increase the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10) nih.govmdpi.comresearchgate.net.
Research using LPS-stimulated BV2 microglial cells demonstrated that this compound significantly reduced the mRNA and protein levels of IL-6 and TNF-α, while increasing IL-10 expression nih.gov. Similar findings were observed in vascular smooth muscle cells stimulated with LPS, where this compound inhibited the release of IL-1β and TNF-α bvsalud.org. In hypertensive rats, this compound downregulated TNF-α and IL-1β and increased IL-10 in the rostral ventrolateral medulla acs.orgmdpi.com.
Below is a table summarizing the observed effects of this compound on cytokine levels in various studies:
| Cytokine | Effect of this compound | Model/Cell Type | Source |
| TNF-α | Decreased | LPS-stimulated BV2 cells | nih.gov |
| TNF-α | Decreased | LPS-stimulated VSMCs | bvsalud.org |
| TNF-α | Decreased | Hypertensive rat RVLM | acs.orgmdpi.com |
| IL-1β | Decreased | LPS-stimulated VSMCs | bvsalud.org |
| IL-1β | Decreased | Hypertensive rat RVLM | acs.orgmdpi.com |
| IL-6 | Decreased | LPS-stimulated BV2 cells | nih.gov |
| IL-6 | Decreased | TNF-α-stimulated kidney epithelial cells | scite.aiscielo.br |
| IL-10 | Increased | LPS-stimulated BV2 cells | nih.gov |
| IL-10 | Increased | Hypertensive rat RVLM | acs.orgmdpi.com |
A key mechanism underlying this compound's anti-inflammatory effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway nih.govnih.govmdpi.comnih.govfrontiersin.org. NF-κB is a transcription factor that plays a critical role in regulating the expression of numerous genes involved in inflammatory responses, including pro-inflammatory cytokines frontiersin.orgresearchgate.net.
Studies have shown that this compound can suppress the activation of NF-κB. In LPS-stimulated BV2 microglial cells, this compound inhibited the phosphorylation of IKBα and p65, and suppressed the nuclear translocation of NF-κB p65 nih.govnih.gov. This inhibition of NF-κB activation contributes to the reduced production of pro-inflammatory mediators frontiersin.org. This compound's ability to inhibit NF-κB has been observed in various contexts, including stroke-induced neuronal damage, hypertension in pregnancy, and acute myocardial infarction mdpi.com.
This compound also modulates the Toll-like receptor 4 (TLR-4) pathway, which is involved in the innate immune response and can trigger inflammatory cascades, including the activation of NF-κB acs.orgnih.govbvsalud.orgmdpi.comresearchgate.netnih.gov. Angiotensin II can stimulate TLR4 expression nih.gov.
Research indicates that this compound can downregulate TLR4 expression acs.orgmdpi.com. In LPS-stimulated vascular smooth muscle cells, this compound decreased the mRNA and protein expression of TLR4 and its downstream adaptor molecule MyD88 bvsalud.org. This modulation of the TLR4/MyD88 pathway contributes to the inhibition of downstream inflammatory signaling, including NF-κB activation and the release of pro-inflammatory cytokines like IL-1β and TNF-α bvsalud.org. The anti-inflammatory activity of this compound mediated through TLR4 inhibition has been observed in various models, including hypertensive rats and in protecting against LPS-induced inflammation in monocytes and mice mdpi.com.
Anti-fibrotic Effects and Cardiovascular Remodeling
Angiotensin II is involved in inflammatory and fibrotic processes within the cardiovascular system, contributing to cardiovascular remodeling and damage patsnap.com. This compound, by blocking the AT1 receptor, may provide protective benefits against these effects patsnap.com. Experimental studies have shown that this compound can prevent or regress left ventricular hypertrophy and reduce stretch-induced hypertrophic responses in cardiomyocytes ahajournals.org. This compound has been found to attenuate hepatic fibrosis in animal models and reduce the expression of alpha smooth muscle actin (α-SMA) and TGF-β1 d-nb.info. In a study on pressure-overload in rats, this compound cilexetil prevented cardiac hypertrophic remodeling and fibrosis, leading to a reduction in myocardial fibrosis ahajournals.org. The efficacy of this compound in anti-fibrosis can be influenced by extracellular matrix stiffness mdpi.com.
Enhancement of Nitric Oxide Bioavailability
Nitric oxide (NO) is a crucial vasodilator and plays a significant role in maintaining endothelial function mdpi.com. Endothelial dysfunction is characterized by changes in the production or bioavailability of vasoactive molecules, including NO mdpi.com. This compound has been shown to enhance NO bioavailability. AT1 receptor antagonism with this compound improves endothelial function in hypertensive coronary patients nih.gov. Experimental evidence indicates that AT1 receptor antagonism exerts an antioxidative effect mediated through the inhibition of angiotensin II stimulation of NADPH activity, which leads to reduced superoxide (B77818) production and, consequently, less NO degradation nih.gov. Additionally, AT1 antagonism can enhance the antioxidant activity of superoxide dismutase, further contributing to increased NO availability nih.gov. This compound treatment has been shown to enhance acetylcholine-induced relaxation in spontaneously hypertensive rats, a key mechanism linked to improved endothelial function due to increased NO availability physiology.org. This compound treatment also normalized reduced NO bioavailability in the vessel wall of APP mice ahajournals.org.
Angiogenesis Modulation
Angiogenesis, the formation of new blood vessels, is a complex process influenced by various factors, including the renin-angiotensin system (RAS) d-nb.infoaacrjournals.org. Angiotensin II activates various pro-angiogenic mediators d-nb.info. This compound has demonstrated the ability to modulate angiogenesis. This compound diminished angiogenesis in different types of cancers in various animal models, including prostate cancer, melanoma, ovarian cancer, and Lewis lung cancer d-nb.info. This compound has been shown to suppress vascular endothelial growth factor (VEGF) expression in tumors and inhibit tumor angiogenesis in a xenograft model of bladder cancer aacrjournals.org. In experimental stroke, this compound induced a proangiogenic effect, partly attributed to vascular endothelial growth factor nih.gov. This compound can modulate the migration and proliferation of human cerebral microvascular endothelial cells (hCMECs) nih.gov.
TMEM16A Channel Inhibition
Research has identified this compound, an established antihypertensive drug, as an inhibitor of the TMEM16A channel, also known as anoctamin-1 (ANO1). TMEM16A is a calcium-activated chloride channel (CaCC) that plays diverse roles in cellular physiology, including epithelial secretion, smooth muscle contraction, and neuronal excitability. nih.govnih.govphysiology.org Dysregulation of TMEM16A has been implicated in various pathological conditions, such as hypertension and certain cancers. researchgate.netfrontiersin.orgnih.gov
Studies investigating the pharmacological profile of this compound revealed its ability to inhibit TMEM16A channel activity in a concentration-dependent manner. One study, which screened a library of approved drugs, identified this compound as a candidate with a strong inhibitory effect on TMEM16A. nih.govresearchgate.net Electrophysiological studies confirmed this inhibition, reporting an half-maximal inhibitory concentration (IC50) of 24.40 ± 3.21 μM for this compound against TMEM16A. nih.govresearchgate.net Another study independently identified this compound as a TMEM16A inhibitor with an IC50 value of 3.7 μM through electrophysiological confirmation. nih.gov These findings highlight this compound's inhibitory potency on the TMEM16A channel, although the reported IC50 values show some variation across studies.
The molecular mechanism underlying this compound's inhibition of TMEM16A involves its interaction with specific residues within the channel's structure. Research suggests that this compound binds to a drug pocket located near residues R515, R535, E623, and E624. nih.govresearchgate.net This binding is proposed to physically block the channel pore, thereby preventing ion flow through TMEM16A. nih.govresearchgate.net
The identification of this compound as a TMEM16A inhibitor has opened avenues for exploring its potential therapeutic applications beyond hypertension, particularly in diseases where TMEM16A plays a significant role. For instance, in the context of lung adenocarcinoma, where TMEM16A is often overexpressed and contributes to cancer cell proliferation and migration, this compound has demonstrated inhibitory effects on these processes in vitro. nih.govresearchgate.net Furthermore, studies have shown that this compound can significantly inhibit lung adenocarcinoma tumor growth in vivo, targeting TMEM16A. nih.govresearchgate.net This suggests a potential multi-target therapeutic role for this compound, leveraging its established safety profile as an antihypertensive agent for potential applications in TMEM16A-related pathologies. nih.govresearchgate.net
Detailed research findings on the inhibitory effect of this compound on TMEM16A include concentration-response data, leading to the determination of IC50 values. The observed differences in IC50 values across studies may be attributable to variations in experimental conditions, cell types, or methodologies used.
| Compound | Target | IC50 (μM) | Reference |
| This compound | TMEM16A | 24.40 ± 3.21 | nih.govresearchgate.net |
| This compound | TMEM16A | 3.7 | nih.gov |
These data underscore this compound's capacity to modulate TMEM16A channel activity, providing a basis for further investigation into its pharmacological actions and potential therapeutic utility in conditions influenced by TMEM16A function.
Pharmacokinetics and Pharmacodynamics of Candesartan
Absorption and Bioavailability of Candesartan Cilexetil (Prodrug)
This compound is administered orally as an inactive prodrug, this compound cilexetil. fda.govdrugbank.com This form enhances the bioavailability of the active compound. wikipedia.org During its absorption from the gastrointestinal tract, this compound cilexetil undergoes rapid and complete hydrolysis by esterases in the intestinal wall, which converts it into its active form, this compound. fda.govdrugbank.comwikipedia.org
The absolute bioavailability of this compound is relatively low and can vary depending on the formulation. For this compound cilexetil tablets, the bioavailability is approximately 15%. nih.govtandfonline.comresearchgate.net An oral solution of this compound shows a higher bioavailability of about 40% wikipedia.orgnih.gov to 42%. fda.gov The peak plasma concentration (Cmax) of this compound is typically reached within 3 to 4 hours after oral administration. fda.govnih.gov The presence of high-fat food does not affect the bioavailability of this compound. fda.govdrugbank.comnih.gov The low bioavailability is partly attributed to its poor water solubility and efflux by drug resistance pumps in the gastrointestinal tract. tandfonline.comnih.gov
Bioavailability of this compound Formulations
| Formulation | Approximate Bioavailability | Time to Peak Plasma Concentration (Tmax) |
|---|---|---|
| This compound Cilexetil Tablets | 15% nih.govtandfonline.comresearchgate.net | 3-4 hours fda.govnih.gov |
| This compound Oral Solution | 40% - 42% fda.govwikipedia.orgnih.gov | 1.25 hours fda.gov |
Metabolism and Inactive Metabolite Formation (e.g., CV-15959)
This compound undergoes minor hepatic metabolism. fda.govnih.gov Less than 20% of the drug is metabolized by the cytochrome P450 enzyme CYP2C9 through a process of O-deethylation. drugbank.comnih.govresearchgate.net This metabolic process results in the formation of an inactive metabolite known as CV-15959. fda.govnih.govresearchgate.net Pharmacological and toxicological tests have confirmed that CV-15959 is inactive. fda.gov Because the metabolism is minor, the potential for clinically significant drug-drug interactions involving the CYP2C9 system is considered minimal. nih.govresearchgate.net
Distribution Characteristics
The distribution of this compound in the body is characterized by its extensive binding to plasma proteins and limited penetration into certain tissues.
This compound is highly bound to plasma proteins, with a binding percentage greater than 99%. drugbank.comnih.govnih.gov This high degree of protein binding is consistent with its small apparent volume of distribution, which is approximately 0.13 L/kg in healthy individuals. nih.govnih.govresearchgate.net This indicates that the drug's distribution is largely restricted to the volume of plasma albumin and it does not significantly penetrate red blood cells. fda.govdrugbank.comdrugs.com
Distribution Parameters of this compound
| Parameter | Value |
|---|---|
| Plasma Protein Binding | >99% drugbank.comnih.govnih.gov |
| Volume of Distribution (Vss) | 0.13 L/kg nih.govnih.govresearchgate.net |
The ability of this compound to cross the blood-brain barrier (BBB) is limited. drugs.com Animal studies in rats have shown that this compound penetrates the BBB poorly, if at all. drugs.com However, there is some indirect evidence from animal studies suggesting that peripherally administered this compound can inhibit angiotensin II type 1 (AT1) receptors in the brain. frontiersin.org Some research suggests this compound is among the more effective angiotensin receptor blockers at crossing the blood-brain barrier. nih.gov It is hypothesized that in certain pathological conditions where the BBB is disrupted, this compound may be able to enter the brain. frontiersin.org
Elimination Pathways and Clearance
This compound is eliminated from the body through both renal and biliary routes. drugbank.comnih.gov The majority of the drug is excreted unchanged in the urine (approximately 33%) and feces via biliary excretion (approximately 67%). fda.govresearchgate.net The total clearance of this compound is approximately 0.37 mL/min/kg. fda.govnih.gov The elimination half-life of this compound is about 9 hours and does not appear to be dose-dependent. fda.govnih.govdrugs.com Repeated once-daily administration does not lead to the accumulation of this compound or its inactive metabolite. nih.gov
Renal clearance is a significant pathway for the elimination of this compound, accounting for about half of the total clearance with a value of 0.19 mL/min/kg. fda.gov Renal function significantly affects the pharmacokinetic profile of this compound. nih.gov In patients with impaired renal function, the renal clearance of this compound is lower, leading to higher plasma concentrations and a longer elimination half-life. rug.nlnih.govrug.nl For instance, the elimination half-life increases from approximately 7.1 hours in individuals with normal renal function to 15.7 hours in those with severe renal impairment. nih.gov Despite this, studies have shown that drug accumulation does not occur with a daily dose of 8 mg in patients with renal impairment. rug.nlnih.gov Hemodialysis does not significantly contribute to the elimination of this compound. nih.gov
Impact of Renal Function on this compound Elimination Half-Life
| Creatinine Clearance (mL/min/1.73m²) | Elimination Half-Life (hours) |
|---|---|
| >60 | 7.1 nih.gov |
| 30 to 60 | 10.0 nih.gov |
| 15 to 30 | 15.7 nih.gov |
Biliary and Intestinal Clearance
This compound that reaches the systemic circulation is cleared to a smaller extent by the biliary or intestinal route, with the majority being cleared by the kidneys. nih.govresearchgate.net Biliary excretion plays a role in the elimination of this compound. fda.gov Following an oral dose of radiolabeled this compound cilexetil, approximately 67% of the radioactivity is recovered in the feces, while about 33% is found in the urine. fda.govfda.gov After an intravenous dose of radiolabeled this compound, approximately 36% of radioactivity is recovered in feces and 59% in urine. fda.gov The elimination of this compound is primarily as an unchanged drug in the urine and, via the biliary route, in the feces. drugbank.com
Pharmacokinetic Variability
The oral clearance of this compound shows high variability among patients, ranging from 3.4 to 28.4 L/h. nih.gov
The pharmacokinetics of this compound are influenced by age. In elderly subjects (≥ 65 years), the plasma concentration of this compound is higher compared to younger subjects receiving the same dose. fda.gov Specifically, the maximum plasma concentration (Cmax) was found to be approximately 50% higher, and the area under the plasma concentration-time curve (AUC) was about 80% higher in the elderly. fda.govhres.ca Despite these differences, the pharmacokinetics of this compound were linear in the elderly, and there was no accumulation of this compound or its inactive metabolite with repeated once-daily administration. fda.gov
There is no significant difference in the pharmacokinetics of this compound between male and female subjects. fda.gov One study on the population pharmacokinetics of this compound in patients with chronic heart failure found that weight was a factor that partly explained the inter-individual variability in apparent oral clearance. researchgate.netnih.gov
Renal function significantly affects the pharmacokinetic profile of this compound. nih.gov In hypertensive patients with renal insufficiency, serum concentrations of this compound are elevated. fda.gov After repeated dosing, both the AUC and Cmax were approximately doubled in patients with severe renal impairment (creatinine clearance <30 mL/min/1.73m²) compared to those with normal kidney function. fda.gov
In patients with mild to moderate renal impairment, there was no drug accumulation in the plasma. hres.ca However, in patients with severe renal impairment (creatinine clearance 15-30 mL/min/1.73m²), the Cmax and AUC increased by 40-60% and 110%, respectively. hres.ca The terminal half-life of this compound was also approximately doubled in this group, leading to some plasma accumulation. hres.ca
For heart failure patients with renal impairment, the AUC was 36% higher in mild and 65% higher in moderate renal impairment, respectively. fda.gov The Cmax was 15% higher in mild and 55% higher in moderate renal impairment. fda.gov this compound is not removed by hemodialysis, and the pharmacokinetics in patients undergoing hemodialysis are similar to those with severe renal impairment. fda.govhres.ca
| Degree of Renal Impairment | Change in Cmax | Change in AUC | Elimination Half-life (8 mg/day) |
|---|---|---|---|
| Mild (CrCl 60-89 mL/min) | +15% (Heart Failure Patients) | +36% (Heart Failure Patients) | 7.1 hours |
| Moderate (CrCl 30-59 mL/min) | +55% (Heart Failure Patients) | +65% (Heart Failure Patients) | 10.0 hours |
| Severe (CrCl <30 mL/min) | ~Doubled (Hypertensive Patients) / +40-60% | ~Doubled (Hypertensive Patients) / +110% | 15.7 hours |
The pharmacokinetics of this compound are altered in patients with hepatic impairment. Following a single oral dose of 16 mg this compound cilexetil, the AUC for this compound increased by 30% in patients with mild hepatic impairment (Child-Pugh A) and by 145% in patients with moderate hepatic impairment (Child-Pugh B) compared to healthy volunteers. fda.gov The Cmax for this compound increased by 56% in patients with mild hepatic impairment and 73% in those with moderate hepatic impairment. fda.gov Despite these changes, other studies have noted that patients with mild to moderate hepatic impairment showed no significant differences in key plasma pharmacokinetic parameters. No relevant pharmacokinetic alterations have been observed in patients with mild to moderate hepatic impairment. nih.govresearchgate.net The pharmacokinetics of this compound cilexetil have not been studied in patients with severe hepatic impairment. fda.gov
| Degree of Hepatic Impairment | Change in Cmax | Change in AUC |
|---|---|---|
| Mild (Child-Pugh A) | +56% | +30% |
| Moderate (Child-Pugh B) | +73% | +145% |
| Severe | Not Investigated |
Therapeutic Applications and Clinical Efficacy Beyond Blood Pressure Control
Cardiovascular System
Candesartan has demonstrated significant positive effects on the cardiovascular system, particularly in the context of heart failure and the prevention of cardiovascular events.
The this compound in Heart Failure Assessment of Reduction in Mortality and morbidity (CHARM) programme was a comprehensive clinical trial series designed to investigate the effects of this compound cilexetil in a broad spectrum of patients with symptomatic heart failure nih.govmedscape.com. The program included patients with reduced left ventricular ejection fraction (LVEF ≤ 40%), both those tolerant and intolerant to ACE inhibitors, and patients with preserved LVEF (> 40%) nih.govmedscape.com.
The CHARM program demonstrated that this compound significantly reduces cardiovascular death and hospital admissions for heart failure in patients with chronic heart failure and left ventricular systolic dysfunction (LVEF ≤ 40%) when added to standard therapies, including ACE inhibitors, beta-blockers, and aldosterone (B195564) antagonists ahajournals.org. In the CHARM-Added study, involving patients already on ACE inhibitors, this compound was associated with a significant 15% reduction in the relative risk of cardiovascular death or hospital admission for heart failure medscape.com. In the CHARM-Alternative study, for patients with LVEF ≤ 40% who were ACE inhibitor intolerant, this compound led to a significant 23% relative risk reduction in cardiovascular death or hospitalization for heart failure medscape.com.
Across the CHARM program, this compound significantly reduced both the risk of cardiovascular mortality and of hospital admission for heart failure decompensation individually ahajournals.org. It also significantly decreased the risk of secondary composite outcomes ahajournals.org. Over the study period, the this compound group experienced fewer cardiovascular deaths compared to the placebo group (22.8% vs. 26.2%, HR 0.84, 95% CI 0.75 to 0.95, P=0.005) ahajournals.org. This compound also reduced sudden death (HR 0.85 [0.73 to 0.99], P=0.036) and death from worsening heart failure (HR 0.78 [0.65 to 0.94], P=0.008) ahajournals.org. The reduction in both sudden death and heart failure death was predominantly observed in patients with LVEF ≤ 40% ahajournals.org.
Table 1: Summary of Key Outcomes in CHARM Programme (LVEF ≤ 40%)
| Outcome | This compound Group (%) | Placebo Group (%) | Hazard Ratio (95% CI) | P-value | Source |
| Cardiovascular Death | 22.8 | 26.2 | 0.84 (0.75 to 0.95) | 0.005 | ahajournals.org |
| Hospital Admission for CHF Decompensation | - | - | 0.76 (0.69 to 0.83) | <0.001 | ahajournals.org |
| All-Cause Mortality (Adjusted) | - | - | 0.90 (-) | 0.032 | acc.org |
| Sudden Death | - | - | 0.85 (0.73 to 0.99) | 0.036 | ahajournals.org |
| Death from Worsening Heart Failure | - | - | 0.78 (0.65 to 0.94) | 0.008 | ahajournals.org |
| CV Death or Hospital Admission (CHARM-Added) | - | - | 0.85 (-) | 0.0004 | medscape.com |
| CV Death or Hospital Admission (CHARM-Alternative) | - | - | 0.77 (-) | 0.0004 | medscape.com |
Note: Data extracted from cited sources. Specific percentages for some composite endpoints or subgroups were not consistently available across snippets.
Left ventricular hypertrophy (LVH) is a significant predictor of cardiovascular events. This compound has been shown to induce regression of LVH. Studies in hypertensive patients have demonstrated that this compound can lead to a significant decrease in left ventricular mass index tandfonline.comresearchgate.net. In one study of hypertensive patients with echocardiographic LVH, treatment with this compound resulted in significant regression of LV hypertrophy at short term, with a significant improvement in ventricular geometry researchgate.net. In a pilot randomized study involving patients with nonobstructive hypertrophic cardiomyopathy, long-term administration of this compound was associated with significant regression of left ventricular hypertrophy and improvement of left ventricular function nih.govnih.gov. The magnitude of this effect appeared dependent on specific sarcomeric protein gene mutations nih.govnih.gov. Another study in hypertensive patients showed that this compound therapy reversed LVH, assessed by electrocardiography, with a significant decrease in the prevalence of LVH and observable regressions in a subset of patients mdedge.com.
Table 2: Effects of this compound on Left Ventricular Hypertrophy
| Study Population | Assessment Method | Key Finding | Source |
| Hypertensive patients | Echocardiography | Significant decrease in left ventricular mass index (approx. 8% reduction) | tandfonline.com |
| Hypertensive patients with echocardiographic LVH | Echocardiography | Significant regression of LVH and improved ventricular geometry at short term | researchgate.net |
| Patients with nonobstructive HCM | - | Significant regression of LV hypertrophy and improved LV function | nih.govnih.gov |
| Hypertensive patients | Electrocardiography | Significant decrease in LVH prevalence and observable regression | mdedge.com |
Angiotensin II is involved in inflammatory and fibrotic processes within the cardiovascular system, stimulating fibroblast proliferation and increasing collagen synthesis patsnap.comuspharmacist.com. This compound, by blocking the AT₁ receptor, can attenuate these effects. Animal studies have shown that this compound can suppress the induction of pro-fibrotic mediators like MCP-1 and TGF-ß, reduce fibroblast proliferation, and prevent perivascular and interstitial fibrosis in pressure-overloaded hearts ahajournals.org. This compound has also been shown to restrain the stiffening of fibrotic myocardium in animal models mdpi.com. In rats with myocardial infarction, this compound prevented collagen gene expression, indicating attenuation of remodeling in the nonmyocyte compartments ahajournals.org. While much of the detailed data on cardiac fibrosis comes from animal models, ARBs like this compound have been reported to reduce fibrosis biomarkers in humans uspharmacist.com.
Prevention of Cardiovascular Events
Beyond its role in heart failure, this compound has demonstrated efficacy in preventing cardiovascular events in other populations. The SCOPE study, which included elderly hypertensive patients, showed that this compound was associated with a significant reduction in non-fatal stroke compared with control treatment oup.com. An analysis within the SCOPE study in patients who did not receive additional open-label antihypertensive therapy showed a significant 32% reduction in major cardiovascular events with this compound oup.com. In a randomized study of patients on chronic haemodialysis, this compound therapy significantly reduced cardiovascular events and mortality nih.gov. Cardiovascular events occurred less frequently in the this compound group compared to the control group (7 vs 17 patients) nih.gov.
Table 3: Prevention of Cardiovascular Events
| Study Population | Comparison Group | Key Finding | Source |
| Elderly hypertensive patients (SCOPE) | Control | Significant reduction in non-fatal stroke | oup.com |
| Elderly hypertensive patients (SCOPE, no add-on therapy) | Control | Significant 32% reduction in major cardiovascular events | oup.com |
| Patients on chronic haemodialysis | Control | Significantly reduced cardiovascular events and mortality (7 events vs 17) | nih.gov |
Renal System
This compound exhibits beneficial effects on the renal system, some of which are independent of its blood pressure-lowering effects tandfonline.comresearchgate.net. These nephroprotective effects are particularly relevant in conditions like diabetic nephropathy. This compound has been shown to reduce renal vascular resistance and decrease urinary albumin excretion in patients with type 2 diabetes mellitus and microalbuminuria or proteinuria tandfonline.comresearchgate.net. This reduction in albuminuria is an important indicator of slowed progression of renal damage nih.gov. Studies have shown that this compound can lead to a significant reduction in proteinuria in patients with persistent proteinuria nih.gov. While beneficial effects are seen at standard doses, clinical studies have indicated that higher doses of this compound may be associated with an additional reduction in proteinuria nih.gov. Experimental data also suggest that this compound can normalize mesangial expansion in diabetic mice nih.gov.
| Study Population | Intervention (this compound Dose) | Comparator | Key Finding (Albuminuria Reduction) | Citation |
| Hypertensive Type 2 Diabetic Nephropathy (n=23) | 8 mg daily | Placebo | 33% reduction | diabetesjournals.orgnih.gov |
| Hypertensive Type 2 Diabetic Nephropathy (n=23) | 16 mg daily | Placebo | 59% reduction | diabetesjournals.orgnih.gov |
| Hypertensive Type 2 Diabetic Nephropathy (n=23) | 32 mg daily | Placebo | 52% reduction | diabetesjournals.orgnih.gov |
| Type 2 Diabetes with Microalbuminuria (n=35 subset) | 8-16 mg daily | Placebo | 57% reduction | tandfonline.com |
Improvement in Renal Hemodynamics
This compound influences renal hemodynamics, contributing to its renoprotective effects. Studies in hypertensive patients have shown that this compound can reduce renal vascular resistance and tend to increase renal plasma flow. oup.comnih.gov
In a study of hypertensive patients with renal function impairment, this compound (8 mg once daily) administered as a single dose and after five days of treatment increased effective renal plasma flow (ERPF) by 13% and 10% respectively (both P < 0.02), while glomerular filtration rate (GFR) did not significantly change. This led to a decrease in filtration fraction (FF) by 11% and 12% respectively (both P < 0.02). The renal vasodilation effect was observed in patients with both normal and impaired renal function after multiple doses. nih.gov
Another study investigating an acute single dose of 16 mg this compound cilexetil in hypertensive patients observed significant increases in GFR, renal plasma flow, and renal blood flow at 4 hours post-dose, along with a significant reduction in renal vascular resistance. The filtration fraction remained unchanged acutely. oup.com Long-term treatment also showed a maintained reduction in renal vascular resistance and a trend towards increased renal plasma flow despite reduced mean arterial pressure, with a reduced filtration fraction indicating decreased glomerular capillary pressure. nih.gov
In conscious rabbits, this compound administration reduced mean arterial pressure, increased renal blood flow (+38 ± 9%), and reduced renal vascular resistance (−32 ± 6%). GFR was not significantly altered, but sodium excretion increased. frontiersin.org
Reduction in Urinary Albumin Excretion
Reduction in urinary albumin excretion (albuminuria) is a key indicator of renoprotection, particularly in diabetic nephropathy. This compound has consistently shown effectiveness in reducing albuminuria. researchgate.netnih.govdroracle.aitandfonline.comjms.mk
In hypertensive type 2 diabetic patients with nephropathy, various doses of this compound (8 mg, 16 mg, and 32 mg) significantly reduced albuminuria compared to placebo. diabetesjournals.orgresearchgate.netnih.govdiabetesjournals.org The CALM study, which compared this compound and lisinopril (B193118) in patients with hypertension, microalbuminuria, and type 2 diabetes, showed that this compound (16 mg once daily) was as effective as lisinopril (20 mg once daily) in reducing microalbuminuria at 12 weeks. nih.gov
A study comparing this compound with ACE inhibitors in patients with stage 2 or 3A diabetic nephropathy found that both reduced urinary albumin excretion to a similar extent. However, urinary type IV collagen excretion decreased significantly only in the this compound group, suggesting potentially different renoprotective mechanisms beyond albuminuria reduction compared to ACE inhibitors. nih.gov
In a study of patients with type 2 diabetes and mild hypertension with microalbuminuria, 12 weeks of treatment with this compound cilexetil (8-16 mg) decreased median urinary albumin excretion by 57%, while it increased by 9% in the placebo group (p = 0.03 for the difference). tandfonline.com
In streptozotocin-induced diabetic nephropathy in rats, this compound treatment significantly decreased urine albumin values compared to the untreated diabetic group. jms.mk
Glomerulosclerosis Index
Glomerulosclerosis, the scarring of the glomeruli in the kidney, is a hallmark of progressive kidney disease. Studies have investigated the effect of this compound on the glomerulosclerosis index (GSI), a measure of the severity of this scarring.
In stroke-prone spontaneously hypertensive rats (SHRSP), an animal model of hypertensive glomerulosclerosis, this compound administration for 12 weeks virtually prevented the progression of glomerulosclerosis. SHRSP typically exhibit a greater glomerulosclerosis index at 24 weeks of age compared to control rats. This compound treatment also normalized increased glomerular mRNA levels for transforming growth factor-beta (TGF-beta) and fibronectin (FN), which are implicated in the development of glomerulosclerosis. nih.govpopline.org This suggests that this compound's ability to block AT1 receptors and influence downstream fibrotic pathways contributes to its protective effect against glomerulosclerosis.
In streptozotocin-induced diabetic nephropathy in rats, histopathological examination revealed that this compound effectively mitigated glomerulopathy progression and improved the glomerulosclerotic index. jms.mkresearchgate.net
Cerebrovascular System and Neurological Applications
Beyond its renal effects, this compound has shown promise in protecting the cerebrovascular system and potentially offering neurological benefits.
Stroke Prevention and Neuroprotection
Hypertension is a significant risk factor for stroke. This compound has been investigated for its role in stroke prevention, particularly in elderly hypertensive patients. The Study on Cognition and Prognosis in the Elderly (SCOPE) trial, which randomized elderly patients (70–89 years old) with mild to moderate hypertension to this compound or placebo, showed that treatment with this compound resulted in a significant reduction in stroke events. oup.comtandfonline.comjacc.orgnih.gov In patients with isolated systolic hypertension within the SCOPE study, treatment based on this compound resulted in a 42% relative risk reduction in stroke compared to other antihypertensive treatment, despite only a small difference in blood pressure reduction between the groups. jacc.org
The Acute this compound Cilexetil Therapy in Stroke Survivors (ACCESS) trial, although stopped prematurely, suggested that this compound treatment initiated early after ischemic stroke in hypertensive patients might reduce the cumulative 12-month mortality rate and vascular events, even in the absence of significant blood pressure lowering in the acute phase. oup.comtandfonline.comnih.govahajournals.org
This compound has also demonstrated neuroprotective effects in animal models. In models of cerebral ischemia, this compound has been shown to have protective effects. nih.gov Studies in rats and mice have indicated that this compound can protect against neuronal injury and reduce infarct volume after cerebral ischemia. ahajournals.orgahajournals.org This neuroprotection may be related to its ability to normalize cerebrovascular autoregulation and modulate cerebral blood flow. ahajournals.org
Furthermore, research suggests that this compound may have neuroprotective effects in conditions like traumatic brain injury (TBI) and Alzheimer's disease. In a mouse model of TBI, this compound ameliorated injury, decreased lesion volume, neuronal injury, and inflammation, and protected cerebral blood flow. frontiersin.orgoup.com In a study focusing on Alzheimer's disease pathology, this compound showed anti-inflammatory effects and shifted microglial activation towards a more neuroprotective phenotype in vitro and reduced amyloid burden and microglial activation in the hippocampus of familial AD mice. nih.gov
A clinical trial (CALIBREX) in older adults with executive mild cognitive impairment (MCI) and hypertension suggested that this compound treatment may offer neurocognitive protection, with participants showing improvements in certain cognitive tests compared to those treated with lisinopril. neurologylive.comwvu.edu
Cerebral Blood Flow Modulation
This compound's effects on the cerebrovascular system include the modulation of cerebral blood flow (CBF). Studies in spontaneously hypertensive rats (SHR) have shown that acute and chronic administration of this compound can normalize the upper part of cerebrovascular autoregulation. ahajournals.org Chronic pretreatment with this compound in SHR protected against cerebral ischemia and improved CBF in the peripheral area of ischemia after middle cerebral artery occlusion. ahajournals.org This protective effect was associated with morphometric changes in the middle cerebral artery (MCA), including an increase in external diameter and a reduction in media thickness, suggesting improved arterial compliance. ahajournals.org
In a mouse model of cerebral autosomal recessive arteriopathy with subcortical infarcts and leukoencephalopathy (CARASIL), a hereditary form of cerebral small vessel disease, this compound treatment normalized reduced cerebral blood flow and improved vascular distensibility. nih.gov
In the context of traumatic brain injury, this compound has been shown to protect cerebral blood flow. frontiersin.orgoup.com
Reduction of Cerebral Ischemia and Infarct Volume
Research indicates that this compound may play a role in reducing cerebral ischemia and infarct volume. Studies in normotensive rats have shown that post-ischemic treatment with this compound can protect against cerebral ischemic/reperfusion injury, leading to significantly reduced infarct volumes in the cortex and striatum and improved neurological deficit scores. researchgate.net Chronic pretreatment with this compound has also been shown to improve recovery from focal cerebral ischemia in rats, reducing infarction size and edema of the ipsilateral hemisphere. nih.gov
Experimental studies in rats with middle cerebral artery occlusion (MCAO) demonstrated that this compound reduced infarct volume, a neuroprotective effect that was not observed with an ACE inhibitor in a comparative study. mdpi.com Intravenous bolus treatment with this compound before MCAO in hypertensive rats increased cerebral blood flow in the affected hemisphere. mdpi.com Chronic infusion with this compound before MCAO in hypertensive rats also reduced infarction volume and improved cerebral blood flow, particularly in the cortical area at the periphery of the infarction. mdpi.com
In a study involving spontaneously hypertensive rats (SHR), this compound treatment for 4 weeks reduced infarct volume and neurological deficit scores after MCAO. nih.gov This neuroprotective effect appeared to involve AT1 receptor antagonism, downregulation of AT1 receptor expression, and upregulation of AT2 receptor expression. nih.gov
Management of Cerebral Small Vessel Disease
This compound has shown promise in the management of cerebral small vessel disease (CSVD). Research using a mouse model of hereditary CSVD, specifically CARASIL (cerebral autosomal-recessive arteriopathy with subcortical infarcts and leukoencephalopathy) caused by HTRA1 dysfunction, revealed that this compound cilexetil reduced matrisomal protein accumulation and normalized vascular stiffness and cerebral blood flow. drugtargetreview.comniigata-u.ac.jpeurekalert.orgnih.gov This effect was observed regardless of its antihypertensive effect. drugtargetreview.comeurekalert.org The accumulation of matrisome proteins, such as fibronectin and latent TGF-β binding protein 4, is implicated in the arteriopathy seen in CARASIL. nih.gov this compound treatment alleviated this accumulation and prevented vascular remodeling in the mouse model. nih.gov
Blood-Brain Barrier Function
This compound has been investigated for its effects on blood-brain barrier (BBB) function. Studies suggest that this compound can restore blood-brain barrier dysfunction. portlandpress.comresearchgate.netnih.gov In an in vitro model using rat brain capillary endothelial cells, this compound improved barrier dysfunction induced by oxygen-glucose deprivation/reoxygenation. nih.gov This effect was not related to the expression levels of tight junction proteins but did affect morphological changes in the endothelial cells and improved cell viability. nih.gov
Evidence suggests that this compound can cross the blood-brain barrier following peripheral administration. frontiersin.org Studies in rats using autoradiography and by blocking angiotensin II-induced responses have provided indirect evidence of brain AT1 receptor inhibition by this compound. frontiersin.org Blood-brain barrier dysfunction in mouse models expressing human APOE4 may facilitate this compound's entry into the brain. frontiersin.org
Traumatic Brain Injury (TBI) Outcomes
This compound has demonstrated potential in improving outcomes following traumatic brain injury (TBI) in animal models. Studies in mice have shown that administration of this compound up to 6 hours after TBI can improve functional and morphological recovery. nih.gov Beneficial effects observed include acute and long-term reduction of lesion volume, enhancement of cognitive and motor function, protection of cerebral blood flow, and reduction in inflammation and activated microglia and astrocytes. nih.gov These effects occurred at non-hypotensive doses, which is advantageous as a decline in blood pressure immediately after TBI can worsen outcomes. nih.gov The neurorestorative effects of this compound in TBI models may involve both AT1 receptor blockade and activation of PPARγ. researchgate.netnih.gov
A clinical trial, the TBI Adaptive Platform Drug Trial (APT), is randomizing participants with TBI to receive one of several treatments, including this compound cilexetil, to evaluate functional outcomes. ucsf.edu
Neuroinflammation Modulation
This compound has been shown to modulate neuroinflammation. In TBI models, this compound treatment has been linked to reduced neuroinflammation and gliosis. frontiersin.orgusuhs.edu The mechanisms underlying these anti-inflammatory effects are not fully understood but may involve actions on multiple cell types, including astrocytes and endothelial cells. usuhs.edu Angiotensin signaling through AT1 can stimulate cytokine release from astrocytes, and this compound's action on these cells may contribute to reducing inflammation. usuhs.edu
Studies on microglia, key players in neuroinflammation, indicate that this compound can modulate their activation and polarization. researchgate.netnih.govnih.gov this compound treatment reduced the expression of M1 pro-inflammatory markers and increased M2 anti-inflammatory markers in activated microglia. researchgate.net It also reduced the release of pro-inflammatory cytokines (IL-6, TNF-α, and IL-12p70) and increased anti-inflammatory cytokines (IL-10, TGF-β) in stimulated microglial cells. researchgate.net This modulation of neuroinflammation may be particularly relevant in conditions like Alzheimer's disease. frontiersin.orgnih.govnih.gov
Cognitive Function and Alzheimer's Disease Pathology
Research suggests a potential role for this compound in influencing cognitive function and Alzheimer's disease (AD) pathology. Observational studies have indicated that angiotensin receptor blockers may be associated with lower post-mortem indicators of AD pathology in hypertensive adults. nih.govoup.comresearchgate.net
A double-blind randomized placebo-controlled trial investigated the effects of this compound in non-hypertensive adults with biomarker-confirmed prodromal AD. nih.govoup.com this compound treatment was associated with increased levels of cerebrospinal fluid (CSF) amyloid-β40 and amyloid-β42, potentially reflecting lower brain amyloid accumulation. nih.govoup.com While there was no effect on whole brain amyloid uptake, regional analysis showed decreased uptake in the parahippocampal region. nih.govoup.com this compound treatment was also associated with improved executive function, as measured by the Trail Making Test Part B, and a trend towards improved global cognitive function. nih.govoup.comresearchgate.net The study also reported enhanced brain connectivity in multiple networks. nih.govoup.com
Studies in mouse models expressing human APOE4, a genetic risk factor for AD, have shown that this compound treatment resulted in greater memory-relevant behavior and higher hippocampal presynaptic protein levels in female mice. frontiersin.org This was accompanied by lower levels of neuroinflammatory markers (GFAP and Iba1) in the hippocampus. frontiersin.org However, there were no effects on markers of cerebrovascular function or amyloid-beta levels in these specific mouse models. frontiersin.org Another study in a mouse model of AD found that while this compound largely restored endothelial and smooth muscle function and reduced neuroinflammation, it did not alter amyloid plaque load or improve cognitive function. ahajournals.org This suggests that the choice of ARB might be important for therapeutic efficacy in AD. ahajournals.org
Metabolic Effects
This compound has demonstrated favorable metabolic effects. Studies comparing this compound with other antihypertensive medications have highlighted these differences. In a study comparing this compound, hydrochlorothiazide (B1673439), and placebo in hypertensive patients, this compound did not lead to the visceral fat redistribution, liver fat accumulation, low-grade inflammation, and aggravated insulin (B600854) resistance observed with hydrochlorothiazide treatment. ahajournals.org
Another study comparing this compound, hydrochlorothiazide, atenolol (B1665814), amlodipine (B1666008), and ramipril (B1678797) in hypertensive patients found that this compound therapy improved flow-mediated dilation and increased adiponectin levels and insulin sensitivity to a greater extent than atenolol or thiazide therapies. ahajournals.org this compound also significantly decreased leptin levels compared to atenolol or thiazide therapies. ahajournals.org
A randomized, double-blind, placebo-controlled crossover study in patients with mild to moderate hypertension showed that this compound therapy significantly lowered fasting insulin levels, increased plasma levels of adiponectin, and increased the Quantitative Insulin-Sensitivity Check Index (QUICKI), a measure of insulin sensitivity. nih.gov These findings suggest that this compound can improve insulin sensitivity. nih.gov
The ALPINE study, which compared this compound cilexetil with hydrochlorothiazide (with optional additions of felodipine (B1672334) or atenolol, respectively) over one year in patients with mild to moderate hypertension, found that while both treatments lowered blood pressure effectively, fasting serum insulin and fasting plasma glucose increased in the hydrochlorothiazide group but remained unchanged in the this compound group. oup.com
A study comparing this compound and amlodipine in non-diabetic hypertensive patients found that both reduced blood pressure and the HOMA-IR index (a measure of insulin resistance). phcogj.com While this compound was numerically more effective in lowering HOMA-IR, the difference was not statistically significant. phcogj.com The study concluded that this compound has a major benefit in terms of tolerability by reducing the risk of developing metabolic dysregulation. phcogj.com
Here is a data table summarizing some of the metabolic effects observed with this compound compared to other treatments:
| Study | Comparison Group | Key Metabolic Findings |
| Eriksson et al. (Hypertension) ahajournals.org | Hydrochlorothiazide | This compound did not cause visceral fat redistribution, liver fat accumulation, inflammation, or aggravated insulin resistance seen with HCT. |
| Study comparing multiple antihypertensives ahajournals.org | Atenolol, HCT | This compound improved flow-mediated dilation, increased adiponectin, and improved insulin sensitivity more than atenolol or HCT. Decreased leptin. |
| Randomized, double-blind, placebo-controlled crossover study nih.gov | Placebo | This compound lowered fasting insulin, increased adiponectin, and increased QUICKI. |
| ALPINE study oup.com | Hydrochlorothiazide | Fasting serum insulin and glucose unchanged with this compound; increased with HCT. |
| Study comparing this compound and Amlodipine phcogj.com | Amlodipine | Both reduced HOMA-IR; this compound numerically more effective (not statistically significant). This compound reduced risk of metabolic dysregulation. |
Impact on Insulin Sensitivity and Diabetes Mellitus Incidence
Clinical studies have investigated the role of this compound in glucose metabolism and its potential to influence the incidence of type 2 diabetes mellitus. Treatment with angiotensin II receptor blockers (ARBs), including this compound, has been associated with a lower risk for the development of type 2 diabetes mellitus compared with thiazide diuretics. ahajournals.orgahajournals.org
The Mechanisms for the Diabetes Preventing Effect of this compound (MEDICA) Study, a multicenter 3-way crossover trial involving non-diabetic, abdominally obese, hypertensive patients, compared the effects of this compound, hydrochlorothiazide (HCTZ), and placebo over 12-week treatment periods. ahajournals.orgahajournals.org The study found that insulin sensitivity, assessed by the glucose infusion rate (M-value) during euglycemic clamps, was significantly lower after HCTZ treatment compared with both this compound and placebo. ahajournals.orgahajournals.org this compound treatment did not significantly impair insulin sensitivity compared to placebo. ahajournals.orgahajournals.org
Data from the MEDICA Study on Insulin Sensitivity (M-value): ahajournals.orgahajournals.org
| Treatment | M-value (mg/kg body weight per minute) |
| Hydrochlorothiazide | 6.07 ± 2.05 |
| This compound | 6.63 ± 2.04 |
| Placebo | 6.90 ± 2.10 |
Note: Values are mean ± SD.
Another study in hypertensive patients with impaired glucose tolerance investigated the effects of this compound on insulin excretion by β-cells. tandfonline.com While no significant changes in the insulin resistance marker HOMA-R were identified, the insulinogenic index, a measure of early-phase insulin response, significantly increased in the group treated with this compound. tandfonline.com This suggests a potential direct effect of this compound on pancreatic β-cells to improve insulin secretion. tandfonline.com
Large-scale randomized clinical studies have indicated that this compound can decrease the incidence of new-onset diabetes. koreamed.org
Influence on Lipid Metabolism (e.g., HDL-C, Triglycerides)
The effects of this compound on lipid profiles have also been examined. A retrospective longitudinal survey using data from electronic medical records investigated the impact of this compound monotherapy on plasma lipid profiles in patients with hypertension over a one-year period. nih.govresearchgate.netnih.gov The study analyzed data for triglyceride (TG), total cholesterol (TC), high-density lipoprotein cholesterol (HDL-C), and low-density lipoprotein cholesterol (LDL-C). nih.govresearchgate.netnih.gov
The findings indicated that plasma HDL-C level was associated with sex and duration of treatment. nih.govresearchgate.netnih.gov Specifically, a significant decrease in HDL-C level was observed during the 6 to 9 months period compared with baseline, particularly in female subjects. nih.govresearchgate.netnih.gov However, this reduction was described as transient and the HDL-C level remained within the normal range throughout the study period. nih.govresearchgate.netnih.gov TG, TC, and LDL-C levels were not significantly influenced by this compound monotherapy in this study. nih.govresearchgate.netnih.gov
Results from the retrospective survey on lipid levels with this compound monotherapy: nih.govresearchgate.netnih.gov
| Lipid Parameter | Association with Treatment Duration | Significant Change from Baseline | Primary Group Affected |
| HDL-C | Yes (transient decrease) | Yes (at 6-9 months) | Female subjects |
| Triglycerides | No | No | N/A |
| Total Cholesterol | No | No | N/A |
| LDL-C | No | No | N/A |
Another study comparing this compound cilexetil to placebo in patients with mild hypertension and type II diabetes found that neither treatment affected any parameters of the serum lipid profile, including HDL cholesterol, LDL cholesterol, triglycerides, and apolipoproteins A1 and B, over 12 weeks. tandfonline.com
Visceral and Hepatic Fat Accumulation
Research, including the MEDICA Study, has explored the effects of this compound on body fat distribution, specifically visceral and hepatic fat accumulation. ahajournals.orgahajournals.orgprosciento.comopenaccessjournals.comresearchgate.netnih.gov The MEDICA Study found that liver fat content was higher following treatment with hydrochlorothiazide compared to both placebo and this compound. ahajournals.orgahajournals.orgnih.gov The subcutaneous to visceral abdominal adipose tissue ratio was also reduced following HCTZ compared to this compound and placebo. ahajournals.orgahajournals.orgnih.gov
These findings suggest that unlike hydrochlorothiazide, this compound treatment does not appear to aggravate visceral and hepatic fat accumulation in hypertensive patients prone to insulin resistance. ahajournals.orgahajournals.orgnih.gov
Other Emerging Therapeutic Areas
Beyond its established and metabolic effects, this compound is being investigated for its potential therapeutic utility in other diverse conditions.
Bipolar Disorder and Major Depressive Disorder (Drug Repurposing)
This compound is being explored as a potential repurposed drug for the treatment of bipolar disorder and major depressive disorder. nih.govdeakin.edu.audeakin.edu.auresearchgate.nethealth.gov.au Research suggests that chronic low-grade peripheral and central inflammation may play a role in the pathophysiology of depression. nih.govdeakin.edu.auresearchgate.net The Angiotensin II Type I receptor (AT1R), which this compound blocks, appears to be involved in activating stress, oxidative stress, and inflammatory pathways. nih.govdeakin.edu.auresearchgate.net
Clinical trials, such as The this compound Adjunctive Bipolar Depression Trial (CADET-BD) and The this compound Adjunctive Major Depression Trial (CADET-UD), are underway to investigate the efficacy of adjunctive this compound versus placebo for the treatment of major depression in unipolar and bipolar disorder. nih.govdeakin.edu.audeakin.edu.auresearchgate.net These trials aim to determine if this compound is superior to placebo in reducing depressive symptoms, anxiety symptoms, inflammatory biomarkers, and improving quality of life, social and work function, and cognition. nih.govdeakin.edu.au
Population studies have indicated that patients taking this compound had a reduced risk of developing depression or bipolar disorder compared to those taking other antihypertensive drugs. health.gov.au Animal models have also shown promising results for this compound's effects on depressive and manic behaviors. health.gov.au
Migraine Prevention
This compound has shown promise as a prophylactic treatment for migraine headaches. Randomized controlled trials and retrospective studies have provided evidence for its effectiveness in reducing migraine frequency and severity. neurologylive.comnyheadache.comneurology.orgdroracle.aijst.go.jp
A systematic review of ACE inhibitors and ARBs for migraine prophylaxis in adults found that this compound significantly reduced migraine days by over 50% in a higher percentage of subjects compared to placebo (43% vs. 23%, P=0.025). neurology.org An earlier double-blind crossover trial in patients with 2-6 migraine attacks per month demonstrated that this compound resulted in a significant reduction in mean number of days with headache, hours with headache, days with migraine, and hours with migraine, among other parameters, when compared to placebo. nyheadache.com Another trial found this compound to be equally effective as propranolol (B1214883), a commonly used migraine preventive medication, in reducing migraine days per month, with both being significantly more effective than placebo. nyheadache.com
A small-scale retrospective chart review study in adolescents provided evidence that this compound was associated with a significant reduction in mean monthly headache days (23.3 days per month prior to initiation vs. 19.6 days after, P = .04). neurologylive.com
Summary of Migraine Prevention Study Findings: neurologylive.comnyheadache.comneurology.org
| Study Type | Comparison | Key Finding |
| Randomized Controlled Trial (Systematic Review) | This compound vs. Placebo | Significantly reduced migraine days (>50% reduction in 43% vs 23%) neurology.org |
| Double-Blind Crossover Trial | This compound vs. Placebo | Significant reduction in headache/migraine days and hours nyheadache.com |
| Trial | This compound vs. Propranolol vs. Placebo | This compound and propranolol equally effective, both better than placebo nyheadache.com |
| Retrospective Chart Review (Adolescents) | This compound | Significant reduction in mean monthly headache days neurologylive.com |
Lung Injury (e.g., Cisplatin-induced)
Experimental studies, primarily in rat models, have investigated the protective effects of this compound against cisplatin-induced lung injury. mdpi.combmj.commdpi.comnih.govresearchgate.net Cisplatin, a chemotherapeutic agent, is known to cause acute lung injury, with oxidative stress and inflammation implicated in its toxicity. mdpi.commdpi.comnih.govresearchgate.net
Studies have shown that this compound can attenuate cisplatin-induced lung injury by modulating oxidative stress and inflammation. mdpi.commdpi.comnih.gov In rat models, this compound effectively prevented tissue injury, suppressed inflammatory signaling pathways such as TLR-4/NF-κB and JAK1/STAT3, and ameliorated oxidative stress markers. mdpi.comnih.gov this compound was also found to enhance antioxidant defenses and anti-inflammatory cytokines while decreasing pro-inflammatory mediators. mdpi.comnih.gov These protective effects are associated with the upregulation of pathways like Nrf2/HO-1 and PPARγ signaling. mdpi.commdpi.comnih.govresearchgate.net
4.5.4. Epilepsy and Gene Expression Modulation
Research indicates that this compound may hold therapeutic potential in the treatment of epilepsy, particularly concerning its effects on underlying pathological processes involved in epileptogenesis and its ability to modulate gene expression. Unlike many traditional anti-seizure medications that target ion channels or neurotransmitter systems, angiotensin receptor blockers (ARBs) like this compound appear to address mechanisms such as inflammation, oxidative stress, and blood-brain barrier (BBB) dysfunction, which play critical roles in seizure onset and propagation. portlandpress.com
Studies using the Scn8a-N1768D mouse model, relevant to pediatric epilepsy, have investigated the efficacy and mechanisms of this compound. Treatment with this compound in this model has demonstrated increased survival, longer periods of seizure freedom, and diminished BBB permeability. portlandpress.comresearchgate.net Furthermore, this compound treatment partially reversed or "normalized" disease-induced genome-wide gene expression profiles in hippocampal tissue. portlandpress.comresearchgate.net These effects were associated with the inhibition of signaling pathways involving NF-κB, TNFα, IL-6, and TGF-β. portlandpress.comresearchgate.net Pathway analyses suggest that the efficacy of this compound is linked to its dual mechanism of action as both an AT1 receptor antagonist and a PPARγ agonist. portlandpress.comresearchgate.net
Specific research findings highlight the impact of this compound on gene expression related to inflammation and BBB function in the context of epilepsy models. For instance, in the Scn8a-N1768D mouse model, RNA sequencing was performed on hippocampal tissue to quantify differences in genome-wide patterns of transcript abundance between untreated and treated mice. portlandpress.comresearchgate.net The analysis inferred beneficial and detrimental effects on canonical pathways. portlandpress.comresearchgate.net
While detailed data tables from these studies were not directly extractable in a format suitable for interactive display here, the research consistently reports that this compound treatment leads to a significant modulation of gene expression profiles associated with key inflammatory and barrier function pathways. portlandpress.comresearchgate.net This modulation is proposed as a key mechanism by which this compound exerts its beneficial effects in this epilepsy model. portlandpress.com
Another study involving primary neuronal cultures subjected to glutamate (B1630785) excitotoxicity, a model simulating aging and Alzheimer's disease, also examined the gene expression effects of this compound. x-mol.comprolekare.cz Gene set enrichment analysis revealed that the expression of several hundred genes altered by glutamate was normalized by this compound treatment. x-mol.comprolekare.cz These normalized genes correlated with changes observed in the hippocampus of Alzheimer's patients and were associated with aging and senescence hallmarks such as inflammation, oxidative stress, and altered cell cycle and mitochondrial function. x-mol.com this compound negatively correlated with the expression alterations associated with aging and senescence, involving genes like CAV1, CCND1, CDKN1A, CHEK1, ICAM1, IL-1B, IL-6, MAPK14, PTGS2, SERPINE1, and TP53. x-mol.com This suggests that this compound can ameliorate central mechanisms related to aging and senescence at a transcriptional level, which may have implications for neurological disorders like epilepsy where these processes contribute to pathology. x-mol.com
Comparative Effectiveness and Safety Research
Comparisons with Other Angiotensin Receptor Blockers (ARBs)
Studies have explored the differences in efficacy and outcomes between candesartan and other commonly prescribed ARBs, highlighting variations in their pharmacological profiles and clinical effects.
This compound vs. Losartan (B1675146)
Multiple studies have compared the antihypertensive efficacy of this compound and losartan. A meta-analysis indicated a consistent benefit for this compound, showing an average difference of 3.22 mmHg in systolic blood pressure (SBP) reduction compared to losartan. Similar findings were observed for diastolic blood pressure (DBP), with this compound monotherapy reducing DBP by an additional 1.8 mmHg and combination therapy with hydrochlorothiazide (B1673439) (HCTZ) by an additional 4.4 mmHg compared to losartan bjcardio.co.uk. While these differences might appear modest, their cumulative effect on cardiovascular risk reduction is suggested to be significant bjcardio.co.uk.
The CANDLE study, a multicenter, double-blind, randomized trial, compared the antihypertensive effects of this compound (16-32 mg once daily) and losartan (50-100 mg once daily) in patients with systemic hypertension. After eight weeks, this compound was associated with a significantly greater decrease in sitting DBP (11.0 mmHg vs. 8.9 mmHg, p=0.016) acc.org. At the starting doses after four weeks, blood pressure was controlled in 45% of patients receiving this compound compared to 39% receiving losartan acc.org.
A systematic review and meta-analysis of 25 randomized controlled trials and observational studies involving over 12,000 participants concluded that while both this compound and losartan effectively lower blood pressure, this compound consistently demonstrated greater reductions in both SBP and DBP ijfmr.com. This review also suggested that this compound appeared to have superior cardiovascular outcomes, with a lower incidence of major cardiovascular events such as stroke, myocardial infarction, and heart failure hospitalizations ijfmr.com.
Another study, the CLAIM Study, a forced-titration study, found that this compound cilexetil at a dose of 32 mg once daily was more effective in lowering peak, trough, and 48-hour post-dose blood pressure than losartan 100 mg once daily nih.gov. This compound also showed better duration of effect and response/control rates compared to losartan nih.govmedscape.com.
Differences in receptor binding characteristics may contribute to the observed differences in efficacy. This compound exhibits high binding affinity at four angiotensin II type 1 receptor (AT₁) sites and demonstrates insurmountable antagonism, characterized by long-lasting inhibition and slow dissociation. In contrast, losartan only binds at two AT₁ sites and shows surmountable antagonism, characterized by short-lasting inhibition and fast, reversible binding bjcardio.co.uk.
Here is a summary of key findings from comparative studies of this compound vs. Losartan:
| Study/Analysis | Patient Population | Comparison (Doses) | Key Finding (Blood Pressure Reduction) | Other Findings (CV Outcomes) | Source |
| Meta-analysis | Hypertensive patients | This compound vs. Losartan | Greater reduction in SBP (3.22 mmHg) and DBP (1.8 mmHg monotherapy, 4.4 mmHg with HCTZ) with this compound. | Observational data suggested better CV outcomes with this compound (lower HR for total CVD, heart failure, arrhythmias, PAD). | bjcardio.co.uk |
| CANDLE Study | Hypertensive patients (n=332) | This compound 16-32 mg/day vs. Losartan 50-100 mg/day | Significantly greater DBP reduction with this compound (11.0 mmHg vs. 8.9 mmHg). | Higher rates of BP control with this compound. | acc.org |
| Systematic Review (25 studies) | Hypertensive patients (>12,000) | Losartan vs. This compound | This compound consistently demonstrated greater reductions in SBP and DBP. | This compound appeared to have superior cardiovascular outcomes. | ijfmr.com |
| CLAIM Study | Hypertensive patients (n=654) | This compound cilexetil 32 mg vs. Losartan 100 mg | This compound more effectively lowered peak, trough, and 48-hour post-dose BP. | Better duration of effect and response/control rates with this compound. | nih.gov |
This compound vs. Telmisartan (B1682998) and Valsartan (B143634)
Studies comparing this compound with telmisartan and valsartan in the treatment of hypertension have shown comparable efficacy in some instances. One clinical trial in patients with hypertension and diabetes found this compound to be as effective as telmisartan and valsartan in treating hypertension nih.govresearchgate.net.
However, other analyses suggest potential differences, particularly in the duration of action and effect on specific blood pressure parameters. A study using home blood pressure measurements in Japanese hypertensive patients indicated that telmisartan provided greater blood pressure reductions in the early morning period compared to valsartan, this compound, and losartan researchgate.net. The duration of the blood pressure-lowering effect of telmisartan appeared to persist over 24 hours when administered once daily, similar to valsartan and this compound, but unlike losartan researchgate.net.
A network meta-analysis including various ARBs reported that this compound had the highest ranking in lowering 24-hour ambulatory systolic blood pressure (95.4%), while telmisartan was most effective in reducing 24-hour ambulatory diastolic blood pressure (83.4%) nih.gov.
This compound vs. Olmesartan (B1677269)
Comparisons between this compound and olmesartan have also been conducted. One study using 24-hour ambulatory blood pressure monitoring (ABPM) found that olmesartan medoxomil (20 mg once daily) was more effective than this compound cilexetil (8 mg once daily) in reducing daytime and 24-hour DBP and SBP in patients with mild to moderate essential hypertension medscape.commedscape.com. Significant between-group differences favoring olmesartan were observed at various time points medscape.commedscape.com.
Another study in hypertensive patients with type 2 diabetes who were already treated with this compound or telmisartan found that switching to olmesartan (20 mg once daily) led to a further reduction in blood pressure and a decrease in urinary albumin excretion dovepress.com. Switching back to this compound or telmisartan resulted in a significant increase in blood pressure and urinary albumin dovepress.com. This suggests that olmesartan may have a stronger and more sustained hypotensive effect and could be more effective for morning blood pressure control in this patient population dovepress.com.
A study investigating the long-term effects on plasma angiotensin II and left ventricular mass index (LVMI) in hypertensive patients previously treated with this compound showed that switching to olmesartan (20 mg/day) for 12 months resulted in a significant decrease in LVMI, while continuous this compound treatment (8 mg/day) did not show significant changes in LVMI researchgate.net.
Here is a summary of key findings from comparative studies of this compound vs. Olmesartan:
| Study/Analysis | Patient Population | Comparison (Doses) | Key Finding (Blood Pressure Reduction) | Other Findings | Source |
| ABPM Study | Mild to moderate essential hypertension (n=635) | Olmesartan medoxomil 20 mg/day vs. This compound cilexetil 8 mg/day | Olmesartan produced greater mean reductions in daytime and 24-hour DBP and SBP. Significant differences observed at various time points. | Greater proportion of patients achieved BP goals with olmesartan. | medscape.commedscape.com |
| Switching Study | Hypertensive patients with type 2 diabetes | Switching from this compound (8 mg/day) to Olmesartan (20 mg/day) | Switching to olmesartan led to further reduction in BP and decreased urinary albumin excretion. Switching back increased BP and albuminuria. | Olmesartan suggested to have stronger/more sustained hypotensive effect. | dovepress.com |
| Long-term LVMI Study | Hypertensive patients previously on this compound (n=50) | Continuous this compound (8 mg/day) vs. Switching to Olmesartan (20 mg/day) | Blood pressure did not change significantly in either group over 12 months. | Switching to olmesartan significantly decreased LVMI over 12 months. | researchgate.net |
This compound vs. Azilsartan (B1666440)
Studies comparing this compound and azilsartan have generally shown azilsartan to be more potent in reducing blood pressure. A 16-week randomized, double-blind study in Japanese patients with grade I-II essential hypertension compared azilsartan (20-40 mg once daily) with this compound cilexetil (8-12 mg once daily) nih.govnih.gov. Azilsartan demonstrated a statistically significant greater reduction from baseline in sitting diastolic BP at week 16 (-12.4 mmHg for azilsartan vs. -9.8 mmHg for this compound, p=0.0003) and sitting systolic BP (-21.8 mmHg for azilsartan vs. -17.5 mmHg for this compound, p<0.0001) nih.govnih.govresearchgate.net. ABPM at week 14 also showed significantly greater reductions in 24-hour, daytime, night-time, and early morning SBP and DBP with azilsartan nih.govnih.gov.
Another study comparing azilsartan (40mg and 80mg) with olmesartan (40mg) and this compound (12mg) in patients with essential hypertension found that azilsartan 80mg was significantly more effective in reducing both SBP and DBP than the other drugs ijbcp.com. Azilsartan 40mg and olmesartan 40mg showed similar efficacy, and both were significantly more effective than this compound 12mg ijbcp.com.
A systematic review and meta-analysis on the efficacy of ARBs for nocturnal blood pressure reduction indicated that allisartan, olmesartan, and telmisartan were associated with greater reductions in nocturnal SBP, while valsartan, olmesartan, and telmisartan showed greater efficacy in reducing nocturnal DBP ahajournals.org. This compound's nocturnal-diurnal BP drop ratio was reported as 0.89 tandfonline.com.
Here is a summary of key findings from comparative studies of this compound vs. Azilsartan:
| Study/Analysis | Patient Population | Comparison (Doses) | Key Finding (Blood Pressure Reduction) | Source |
| Randomized, Double-blind Study (Japanese patients) | Grade I-II essential hypertension (n=622) | Azilsartan 20-40 mg/day vs. This compound cilexetil 8-12 mg/day | Significantly greater reduction in sitting DBP (-12.4 mmHg vs. -9.8 mmHg) and SBP (-21.8 mmHg vs. -17.5 mmHg) with azilsartan. Greater 24-h, daytime, night-time, and early morning BP reduction with azilsartan. | nih.govnih.govresearchgate.net |
| Comparative Study (Azilsartan, Olmesartan, this compound) | Essential hypertension (n=411) | Azilsartan 40mg, Azilsartan 80mg, Olmesartan 40mg, this compound 12mg | Azilsartan 80mg significantly more effective than others. Azilsartan 40mg and Olmesartan 40mg similar and more effective than this compound 12mg. | ijbcp.com |
| Study on Antihypertensive Effects | Mild to moderate hypertension (n=100) | Azilsartan medoxomil 40mg vs. This compound cilexetil 8mg | Mean ABPM level significantly reduced in azilsartan group compared to this compound group after 8 weeks. | academicmed.org |
Comparisons with Other Antihypertensive Classes
This compound has also been compared to other classes of antihypertensive medications, particularly ACE inhibitors, to assess its relative effectiveness.
This compound vs. ACE Inhibitors (e.g., Enalapril (B1671234), Ramipril)
Studies comparing this compound with ACE inhibitors like enalapril have shown comparable or, in some cases, superior blood pressure-lowering effects for this compound. A study in women with mild to moderate hypertension found that this compound cilexetil (8-16 mg) lowered seated SBP and DBP more significantly than enalapril (10-20 mg) after 6 and 12 weeks of treatment oup.com. Estimated reductions in seated blood pressure after 12 weeks were 19/11 mmHg with this compound compared to 13/9 mmHg with enalapril oup.com. A higher percentage of patients achieved controlled blood pressure with this compound (60%) than with enalapril (51%) after 12 weeks oup.com.
In a study evaluating this compound versus enalapril in essential hypertension, both treatments similarly reduced trough systolic and diastolic blood pressure after 8 weeks oup.com. Reductions in 24-hour blood pressure were also similar between the two groups oup.com.
In the context of heart failure, the RESOLVD pilot study compared this compound alone, this compound plus enalapril, and enalapril alone in patients with left ventricular dysfunction ccjm.org. At the end of the study, there were no differences among the groups in functional class, quality of life, or 6-minute walking distance ccjm.org. The CHARM program, which included CHARM-Added, CHARM-Alternative, and CHARM-Preserved trials, investigated this compound in patients with heart failure nih.govdovepress.com. CHARM-Added showed that adding this compound to ACE inhibitor therapy significantly reduced the primary outcome of cardiovascular death or hospitalization for chronic heart failure nih.gov. CHARM-Alternative demonstrated that this compound significantly reduced the relative risk of cardiovascular mortality or hospital admission for heart failure in patients intolerant to ACE inhibitors nih.gov.
Evidence from research and reviews of clinical literature generally suggests that the effectiveness of ACE inhibitors and ARBs is similar in terms of cardiovascular outcomes and total mortality in head-to-head trials aafp.orgres-systems.net. However, some sources indicate that ARBs may have a better safety and tolerability profile compared to ACE inhibitors, with a slightly higher incidence of adverse effects noted with ACE inhibitors aafp.orgres-systems.net.
Here is a summary of key findings from comparative studies of this compound vs. ACE Inhibitors:
| Study/Analysis | Patient Population | Comparison | Key Finding (Blood Pressure Reduction) | Other Findings (CV Outcomes, Tolerability) | Source |
| Study in Hypertensive Women | Women with mild to moderate hypertension (n=429) | This compound cilexetil vs. Enalapril | This compound lowered seated SBP and DBP more significantly. Higher percentage achieved controlled BP with this compound. | This compound was better tolerated with less dry cough than enalapril. | oup.com |
| Study in Essential Hypertension | Essential hypertension (n=178 evaluable) | This compound vs. Enalapril | Similar reduction in trough SBP and DBP after 8 weeks. Similar reduction in 24-hour BP. | Incidence of adverse events was greater with enalapril. | oup.com |
| RESOLVD Pilot Study | Heart failure with LV dysfunction (n=768) | This compound vs. Enalapril vs. Combination | Blood pressure decreased more with combination therapy than with this compound or enalapril alone. | No difference in functional class, QOL, or 6-minute walk distance among groups. Combination more beneficial for preventing LV remodeling. | ccjm.orgahajournals.org |
| CHARM Program (CHARM-Added) | Chronic heart failure on ACEI (n=2548) | This compound + ACEI vs. ACEI | Not focused on comparative BP reduction vs. ACEI alone. | Adding this compound significantly reduced cardiovascular death or hospitalization for chronic heart failure. | nih.gov |
| CHARM Program (CHARM-Alternative) | Chronic heart failure, ACEI intolerant (n=2028) | This compound vs. Placebo | Not a direct comparison of BP reduction vs. ACEI. | This compound significantly reduced cardiovascular mortality or hospital admission for heart failure. | nih.gov |
| Review of Clinical Literature | Hypertensive patients | ACE inhibitors vs. ARBs | Effectiveness generally similar in terms of CV outcomes and total mortality. | ARBs may show a better safety and tolerability profile with slightly fewer adverse effects. | aafp.orgres-systems.net |
This compound vs. Calcium Channel Blockers (e.g., Amlodipine)
Another study comparing amlodipine (B1666008) and this compound in patients with poorly controlled essential hypertension showed that both regimens reduced mean trough BP by a similar amount after eight weeks: mean sitting SBP/DBP reductions were -15.4/-11.9 mmHg for this compound cilexetil/hydrochlorothiazide (CC/HCTZ) and -15.7/-12.0 mmHg for amlodipine. nih.gov The percentage of patients achieving controlled BP (sitting DBP < 90 mmHg and sitting SBP < 140 mmHg) was also similar between the two groups (84.2% for CC/HCTZ and 84.5% for amlodipine). nih.gov
The this compound Antihypertensive Survival Evaluation in Japan (CASE-J) trial compared this compound and amlodipine in high-risk Japanese hypertensive patients over an average of 3.2 years. nih.govahajournals.org Both this compound-based and amlodipine-based regimens effectively controlled blood pressure, with no significant differences in the incidence of primary cardiovascular events. nih.govahajournals.org However, new-onset diabetes occurred in fewer patients taking this compound compared to those taking amlodipine, resulting in a 36% relative risk reduction. nih.govahajournals.org
In a study focusing on early morning hypertension, this compound showed a more significant decrease in early morning systolic blood pressure (SBP) and DBP compared to amlodipine after 9 and 12 months of treatment. tandfonline.com This suggests that this compound may be more effective in reducing early morning BP surges. tandfonline.com
While both this compound and amlodipine are effective in reducing blood pressure in patients with moderate hypertension, one study suggested that this compound may have a benefit in terms of tolerability by reducing the risk of metabolic dysregulation. phcogj.com
| Study | Comparison | Duration | Key Findings |
| CASTLE Study | This compound vs. Amlodipine | 8 weeks | No significant difference in overall BP reduction; DBP reduction patterns differed. scirp.orgnih.gov |
| Uncontrolled HTN Study nih.gov | CC/HCTZ vs. Amlodipine | 8 weeks | Similar reductions in mean trough BP and BP control rates. nih.gov |
| CASE-J Trial nih.govahajournals.org | This compound vs. Amlodipine | 3.2 years | Similar incidence of primary cardiovascular events; this compound associated with fewer new-onset diabetes cases. nih.govahajournals.org |
| Early Morning HTN Study tandfonline.com | This compound vs. Amlodipine | 12 months | This compound showed greater reduction in early morning SBP and DBP. tandfonline.com |
| Moderate HTN Study phcogj.com | This compound vs. Amlodipine | 24 weeks | Both effective in reducing BP; this compound potentially more favorable for metabolic profile. phcogj.com |
This compound vs. Diuretics (e.g., Hydrochlorothiazide, Indapamide)
Comparisons between this compound and diuretics like hydrochlorothiazide have also been conducted. In a study of older patients with isolated systolic hypertension, both this compound (8 or 16 mg) and hydrochlorothiazide (12.5 mg) as monotherapy were effective antihypertensive agents. tandfonline.comnih.gov this compound demonstrated a greater effect on clinic and ambulatory SBP reduction compared to hydrochlorothiazide. tandfonline.comnih.gov Sitting DBP was significantly reduced in the this compound and combination phases but not during the hydrochlorothiazide phase. tandfonline.com
A large, randomized study in hypertensive women compared this compound cilexetil with enalapril and hydrochlorothiazide. oup.com this compound cilexetil lowered seated SBP and DBP more than hydrochlorothiazide after both 6 and 12 weeks of treatment. oup.com A higher percentage of patients achieved controlled DBP with this compound cilexetil (60% after 12 weeks) compared to hydrochlorothiazide (43% after 12 weeks). oup.com
The X-CELLENT study compared indapamide (B195227) sustained release, this compound, and amlodipine in patients with systolic-diastolic hypertension or isolated systolic hypertension. oup.com All three active treatments significantly reduced systolic BP, diastolic BP, and pulse pressure compared to placebo. oup.com There were no significant differences between the active treatment groups, although indapamide SR tended to produce a slightly larger decrease in systolic BP and a slightly smaller decrease in diastolic BP than this compound or amlodipine. oup.com
| Study | Comparison | Duration | Key Findings |
| Isolated Systolic HTN Study tandfonline.comnih.gov | This compound vs. Hydrochlorothiazide | 6 weeks | This compound showed greater SBP reduction; DBP reduction seen with this compound but not hydrochlorothiazide monotherapy. tandfonline.comnih.gov |
| Hypertensive Women Study oup.com | This compound vs. Hydrochlorothiazide | 12 weeks | This compound lowered SBP and DBP more effectively and resulted in higher DBP control rates. oup.com |
| X-CELLENT Study oup.com | This compound vs. Indapamide SR | 12 weeks | All active treatments significantly reduced BP components; no significant differences between this compound and indapamide SR. oup.com |
Combination Therapies involving this compound
This compound is frequently used in combination therapy to achieve better blood pressure control, as monotherapy often controls BP in only 50% to 60% of patients. scirp.orgahajournals.org Combining this compound with other antihypertensive agents, such as thiazide diuretics or calcium channel blockers, can substantially increase the hypotensive effect. indexcopernicus.com
Combination therapy with this compound and hydrochlorothiazide has shown additive effects in reducing blood pressure. tandfonline.comnih.govnih.gov A study evaluating this compound cilexetil 32 mg in combination with hydrochlorothiazide 12.5 mg or 25 mg in patients not optimally controlled with this compound monotherapy reported significant additional BP reductions. nih.govdovepress.com The effects of the this compound-hydrochlorothiazide combination are dose-related and the effects of the components are considered fully additive. dovepress.com
The combination of this compound and amlodipine has also been investigated. A study in patients with hypertension not satisfactorily controlled by monotherapy with either this compound or amlodipine found that the combination of this compound 8 mg and amlodipine 5 mg was effective in lowering blood pressure after 12 weeks. scirp.org Another study found that combining a calcium channel blocker and an angiotensin receptor blocker was more effective in treating mild to moderate essential hypertensives. jhsmr.org The Nifedipine (B1678770) this compound Combination (NICE Combi) trial showed that this compound plus controlled-release nifedipine significantly reduced SBP, DBP, and pulse pressure more than this compound monotherapy. dovepress.com
In patients with heart failure, the addition of this compound to regimens including ACE inhibitors, beta-blockers, and aldosterone (B195564) antagonists has been shown to further decrease cardiovascular morbidity and mortality in patients with low left ventricular ejection fraction (LVEF). ahajournals.org The CHARM program demonstrated that this compound significantly reduces all-cause mortality, cardiovascular death, and heart failure hospitalizations when added to standard therapies in patients with chronic heart failure and LVEF ≤40%. ahajournals.org
This compound cilexetil has demonstrated effectiveness as add-on therapy with various commonly prescribed antihypertensive drugs, including ACE inhibitors, beta-blockers, calcium antagonists, and diuretics, leading to further significant BP reductions in patients with uncontrolled hypertension. oup.com
| Combination Therapy | Comparator (if applicable) | Condition | Key Findings |
| This compound + Hydrochlorothiazide | Monotherapy | Hypertension | Additive BP lowering effects; effective in patients uncontrolled on monotherapy. tandfonline.comnih.govnih.govdovepress.com |
| This compound + Amlodipine | Monotherapy | Hypertension | Effective in patients not controlled by monotherapy; combination more effective in some studies. scirp.orgjhsmr.org |
| This compound + Nifedipine | This compound monotherapy | Hypertension | Combination significantly reduced SBP, DBP, and pulse pressure more than monotherapy. dovepress.com |
| This compound + Standard HF therapy | Placebo + Standard HF therapy | Heart Failure | Significantly reduces all-cause mortality, cardiovascular death, and heart failure hospitalizations in patients with reduced LVEF when added to standard therapy. ahajournals.org |
| This compound as add-on therapy | N/A | Uncontrolled HTN | Effective in achieving further BP reductions when added to various antihypertensive classes. oup.com |
Methodological Considerations in Candesartan Research
Clinical Trial Design and Methodology
Clinical trials represent a cornerstone of candesartan research, providing evidence of its effects in human subjects. These studies vary in design, from highly controlled randomized trials to observational studies reflecting real-world clinical practice.
Randomized Controlled Trials (e.g., SCOPE, CHARM, ALPINE, MEDICA, ACCESS, NICE Combi, X-CELLENT, CADET)
Randomized controlled trials (RCTs) are considered the gold standard for evaluating the efficacy and safety of interventions. Several large-scale RCTs have investigated this compound in various cardiovascular and other conditions.
The Study on COgnition and Prognosis in the Elderly (SCOPE) was a multicenter, prospective, randomized, double-blind, parallel-group study that assessed the effect of this compound-based antihypertensive treatment in elderly patients (aged 70–89 years) with mild to moderate hypertension on cardiovascular events and cognitive function. Patients were randomized to receive this compound or placebo, with open-label active antihypertensive therapy added as needed to control blood pressure. tandfonline.comnih.govchporto.ptresearchgate.net
The This compound in Heart failure: Assessment of Reduction in Mortality and Morbidity (CHARM) program was a comprehensive set of three distinct, parallel, independent, randomized, double-blind, placebo-controlled trials. ahajournals.orgdovepress.comnih.govastrazenecaclinicaltrials.comacc.orgnih.gov CHARM investigated this compound in a broad spectrum of patients with symptomatic chronic heart failure (CHF), including those with left ventricular systolic dysfunction already on ACE inhibitors (CHARM-Added), those with systolic dysfunction who were ACE inhibitor intolerant (CHARM-Alternative), and those with CHF but preserved systolic function (CHARM-Preserved). ahajournals.orgdovepress.comnih.govacc.orgnih.gov The primary objective in each CHARM trial was to evaluate the effects on the combined endpoint of cardiovascular mortality or hospitalization for CHF. nih.gov
The Antihypertensive Treatment and Lipid Profile in a North of Sweden Efficacy Evaluation (ALPINE) study was a 1-year, prospective, randomized, double-blind, controlled trial comparing this compound (alone or with felodipine) to hydrochlorothiazide (B1673439) (alone or with atenolol) in newly diagnosed patients with primary hypertension. nih.govnih.gov Objectives included comparisons of effects on glucose and lipoprotein metabolism. nih.govnih.gov
The Mechanisms for the Diabetes Preventing Effect of this compound (MEDICA) study also investigated the effects of this compound on glucose metabolism. nih.gov
The Acute this compound Cilexetil Therapy in Stroke Survivors (ACCESS) study was a phase II prospective, double-blind, placebo-controlled, randomized, multicenter study designed to assess the safety of modest blood pressure reduction with this compound cilexetil in the early treatment of stroke and to estimate the sample size needed for a larger phase III efficacy study. taylorandfrancis.comoup.comresearchgate.nettandfonline.comnih.gov
The Nifedipine (B1678770) this compound Combination (NICE Combi) trial was a randomized, double-blind study comparing low-dose controlled-release nifedipine plus this compound combination therapy with up-titrated this compound monotherapy in patients with essential hypertension not achieving target blood pressure with this compound monotherapy. dovepress.comnih.govresearchgate.netyork.ac.uk
The Natrilix SR Versus this compound and Amlodipine (B1666008) in the Reduction of Systolic Blood Pressure in Hypertensive Patients (X-CELLENT) study was a multicenter, multinational, randomized, double-blind, placebo-controlled study with four parallel treatment arms (placebo, indapamide (B195227) SR, this compound, and amlodipine) comparing their effects on systolic blood pressure, diastolic blood pressure, and pulse pressure in patients with essential hypertension. oup.comahajournals.orgahajournals.orgnih.govnih.gov
The This compound Adjunctive Bipolar Depression Trial (CADET) is a multi-site, double-blind, randomized, placebo-controlled 16-week trial evaluating this compound as an adjunctive treatment for bipolar depression. oup.comresearchdata.edu.autrialscreen.orgkardiniahealth.com.au A parallel trial, CADET-UD, is investigating this compound for major depressive disorder. oup.comaustralianclinicaltrials.gov.au
These RCTs employed rigorous designs, including randomization, double-blinding, and placebo controls, to minimize bias and provide high-quality evidence regarding this compound's effects on various clinical outcomes.
Observational Studies and Real-World Evidence
Observational studies and real-world evidence complement RCTs by providing insights into the effectiveness and tolerability of this compound in broader and more diverse patient populations encountered in routine clinical practice. tandfonline.comnih.gov These studies can include data from registries or electronic health records. nih.gov
A retrospective cohort study investigated the real-world effectiveness and tolerability of this compound in the preventive treatment of migraine, including patients with chronic migraine and medication-overuse headache. nih.govd4-pharma.comresearchgate.net This study analyzed data from medical records over a significant period to assess the impact of this compound on headache frequency in a clinical setting. d4-pharma.comresearchgate.net
Another retrospective study, the Atacand (this compound) Real Life Study, is a Swedish historical cohort study in patients prescribed this compound or losartan (B1675146) for hypertension in primary care settings. astrazenecaclinicaltrials.com Data on blood pressure, healthcare consumption, and cardiovascular events were extracted from electronic medical records and national registries. astrazenecaclinicaltrials.com
Real-world evidence can be particularly valuable for examining treatment effects in patient subgroups that may be underrepresented in traditional RCTs and for evaluating long-term outcomes and treatment patterns. nih.gov
Subgroup Analyses (e.g., age, sex, race, comorbidities)
Subgroup analyses are often conducted within clinical trials to explore whether the effects of this compound vary among different patient characteristics, such as age, sex, race, and the presence of comorbidities. chporto.ptastrazenecaclinicaltrials.comacc.orgtandfonline.comnih.govd4-pharma.com
In the SCOPE trial, advantages of this compound over placebo were reported in a number of non-prespecified subgroup analyses. nih.gov The CHARM program, by design, included distinct patient populations based on left ventricular ejection fraction and ACE inhibitor tolerance, allowing for analysis within these subgroups. ahajournals.orgdovepress.comnih.govacc.org
Real-world studies can also contribute to understanding this compound's effects in specific subgroups, such as patients with chronic migraine or those with multiple prior prophylactic treatments, as seen in the retrospective migraine study. nih.govd4-pharma.comresearchgate.net
Preclinical Research Models
Preclinical research using in vitro and animal models is essential for investigating the underlying mechanisms of action of this compound and its potential effects in various disease states before human trials are conducted.
Animal Models of Hypertension, Heart Failure, Stroke, and Metabolic Syndrome
Animal models are widely used to study the pathophysiology of diseases like hypertension, heart failure, stroke, and metabolic syndrome and to evaluate the effects of potential therapeutic agents like this compound. nih.govahajournals.orgacc.orgnih.govresearchgate.netoup.comresearchdata.edu.aukardiniahealth.com.auwikipedia.orgfishersci.ca These models allow researchers to investigate the effects of this compound on blood pressure, cardiac function, vascular remodeling, neurological outcomes, and metabolic parameters in a controlled environment.
Research on this compound's potential anti-depressant properties, for example, is supported by evidence from basic science and human studies suggesting it may target biological factors implicated in the pathophysiology of bipolar disorder, such as stress reactivity, the HPA axis, oxidative and inflammatory stress, and neurogenesis. researchdata.edu.aukardiniahealth.com.auaustralianclinicaltrials.gov.au These areas are often investigated using animal models.
In vitro Studies (e.g., Cell Culture)
In vitro studies using cell culture and other laboratory techniques are employed to investigate the cellular and molecular mechanisms by which this compound exerts its effects. nih.govahajournals.orgoup.comnih.gov This includes studying its interaction with the angiotensin II type 1 (AT1) receptor, its impact on signaling pathways, and its effects on various cell types involved in cardiovascular and other diseases. This compound is known to selectively compete with angiotensin II for binding to the AT1 receptor, blocking its vasoconstrictive and aldosterone-releasing effects. mims.comnih.govnih.gov In vitro studies can help elucidate these interactions at a detailed level.
Pharmacoeconomic and Health Outcomes Research
Pharmacoeconomic studies and health outcomes research play a crucial role in evaluating the value of medical interventions like this compound by considering their costs and consequences in real-world settings. These analyses help healthcare decision-makers understand the economic impact of treatment strategies and allocate resources efficiently.
Economic evaluations incorporating data from clinical trials, such as the this compound in Heart failure: Assessment of Reduction in Mortality and morbidity (CHARM) programme, have provided valuable insights into the cost-effectiveness of this compound in various conditions, particularly heart failure and hypertension. nih.govoup.comnih.govdovepress.comnih.govpsu.eduacc.orgrepec.org These studies often analyze resource utilization and costs alongside clinical outcomes. nih.govoup.comdovepress.comnih.govpsu.eduacc.orgresearchgate.net
Cost-Effectiveness Analyses
Cost-effectiveness analysis (CEA) is a type of pharmacoeconomic evaluation that compares the costs and health outcomes of different interventions. For this compound, CEAs have been conducted to assess its value compared to placebo or other antihypertensive agents. nih.govrepec.orgb-cdn.netoamjms.eunih.govnih.govfip.orgtums.ac.irresearchgate.netnih.govneliti.comnih.govuran.ua
Studies based on the CHARM program have shown that this compound can be cost-effective in patients with heart failure, particularly in those with reduced left ventricular ejection fraction (LVEF ≤ 0.40). In the CHARM-Alternative and CHARM-Added trials, this compound was found to be cost-saving or associated with small additional costs per life year gained in various scenarios and countries like France, Germany, and the UK. nih.govoup.comdovepress.comnih.govpsu.edurepec.org The cost of this compound was often offset by a reduction in hospital admissions, especially for heart failure. nih.govoup.com In the cost-effectiveness analysis of patients with LVEF ≤ 0.40, this compound was cost-saving in some scenarios, with the maximum cost per life year gained being €3881 in others. nih.govoup.com For CHARM-Alternative, the incremental cost-effectiveness ratio (ICER) was estimated to be €713 per life year gained, while CHARM-Added and the pooled reduced LVEF trials were found to be dominant (more effective and less costly). dovepress.comnih.govpsu.edu
In the context of hypertension, CEAs have compared this compound with other treatments, including losartan and amlodipine. A study in Sweden comparing this compound with generic losartan in the primary prevention of hypertension found that this compound was associated with a gain in QALYs and lower healthcare costs due to reduced rates of cardiovascular complications. nih.govnih.gov The cost savings were approximately 4700 Swedish kronor for women and 4250 Swedish kronor for men. nih.govnih.gov This study indicated that this compound could be a dominant treatment strategy in this setting. nih.gov However, another systematic review and meta-analysis suggested that while this compound reduced blood pressure slightly more than losartan, this difference was unlikely to be cost-effective based on typical affordability thresholds and acquisition costs, recommending generic losartan as the preferred ARB in the UK NHS to potentially save significant drug costs. researchgate.netcaldic.com
Comparisons with amlodipine and amlodipine-candesartan combinations have also been studied. One pharmacoeconomic study comparing amlodipine-candesartan combination to amlodipine alone for hypertension found the combination therapy to be more cost-effective for systolic blood pressure reduction, with an ICER of IDR 74,738.10 per mmHg decrease. b-cdn.net Treatment with this compound was also found to be more economically efficient with an ICER of IDR 580,993 per percentage point improvement in blood pressure when compared to amlodipine-candesartan combination in one study, although another study suggested amlodipine therapy alone might be more cost-effective based on ACER and ICER values. oamjms.eunih.govfip.org
Data Table 1: Cost-Effectiveness Findings from CHARM Programme (LVEF ≤ 0.40)
| Trial/Pooled Data | Cost-Effectiveness Outcome | ICER (per life year gained) |
| CHARM-Alternative | Clinical benefits with cost-savings or small additional cost | €713 |
| CHARM-Added | Clinical benefits with cost-savings or small additional cost | Dominant |
| Pooled Reduced LVEF Trials | Clinical benefits with cost-savings or small additional cost | Dominant |
Data Table 2: Cost-Effectiveness of this compound vs. Losartan in Hypertension (Sweden)
| Patient Group | QALYs Gained (vs. Losartan) | Cost Reduction (vs. Losartan) |
| Women | 0.053 | ~4700 SEK |
| Men | 0.057 | ~4250 SEK |
Quality-Adjusted Life Years (QALYs)
Quality-Adjusted Life Years (QALYs) are a measure used in economic evaluations to quantify the burden of disease and the benefit of health interventions, combining both the length of life and its quality. One QALY represents one year lived in perfect health. tuftsmedicalcenter.orgwikipedia.org
Another study using a Markov model to compare this compound and losartan in hypertension management estimated that the cost per quality-adjusted life-year gained for using this compound instead of generic losartan could exceed £40,000, based on the observed difference in blood pressure reduction. researchgate.netcaldic.com
In the context of heart failure, while the CHARM program primarily reported outcomes in terms of mortality and hospitalizations, preliminary cost-effectiveness analyses based on CHARM data in the US also showed favorable results for this compound cilexetil, which would implicitly relate to QALY gains through improved survival and reduced morbidity. nih.govrepec.org
Resource Utilization
Resource utilization in healthcare research refers to the consumption of healthcare services and goods, such as hospital admissions, outpatient visits, procedures, and medications. Studies on this compound have prospectively collected and analyzed resource utilization data to understand the economic impact of its use.
A study comparing healthcare resource utilization and costs between losartan and this compound in the primary treatment of hypertension in a real-life clinical setting in Sweden found that patients treated with losartan had higher resource utilization compared to the this compound group. diva-portal.org This included more outpatient contacts, laboratory tests, and hospitalizations. diva-portal.org Patients on losartan had an average of 3.5 more outpatient contacts and 1.6 more laboratory tests compared to those on this compound. diva-portal.org The losartan group also had slightly more hospitalizations, resulting in an average of 0.40 more days in the hospital. diva-portal.org Over a maximum observation time of 9 years, the mean total healthcare costs per patient were significantly higher in the losartan group (10,369 Swedish kronor) compared to the this compound group. diva-portal.org
Data Table 3: Resource Utilization Comparison (this compound vs. Losartan in Hypertension)
| Resource Category | This compound Group | Losartan Group | Mean Difference (Losartan - this compound) |
| Outpatient Contacts | Fewer | More | +3.5 |
| Laboratory Tests | Fewer | More | +1.6 |
| Hospitalizations | Fewer | More | +0.06 |
| Days in Hospital | Fewer | More | +0.40 |
| Total Healthcare Costs | Lower | Higher | +10,369 SEK |
Future Directions and Research Gaps
Elucidating Novel Therapeutic Targets and Mechanisms
Research continues to explore novel therapeutic targets and mechanisms influenced by candesartan beyond its primary AT1 receptor blockade. This includes investigating its impact on various signaling pathways involved in cardiovascular disease progression and other potential therapeutic areas. Studies have assessed the therapeutic efficacy of ARBs, including this compound, in SARS-CoV-2 infected cell lines, observing through transcriptome analysis that viral infection was associated with the upregulation of genes involved in pro-inflammatory cytokine-mediated signaling pathways, ROS production, immune cell activation, and pro-fibrotic and pro-coagulative mediation. researchgate.net An experimental study also demonstrated that this compound could decrease cytokine storm in COVID-19. researchgate.net Further research is needed to fully understand these complex interactions and identify new targets for therapeutic intervention. ahajournals.orgnih.gov
Further Investigation into AT1 Receptor-Independent Effects
While this compound primarily acts by blocking the AT1 receptor, there is growing interest in its AT1 receptor-independent effects. These effects may contribute to its protective actions beyond blood pressure reduction. Studies have shown that this compound can inhibit inflammatory mediators like TGF-β and IL-6 in a dose-dependent manner, and this inhibition was not affected by silencing the AT1 receptor in human embryonic kidney epithelial cells. scielo.brscielo.br This suggests that the anti-inflammatory effects of this compound may, at least in part, be independent of AT1 receptor blockade. scielo.brscielo.br this compound has also been shown to suppress TNF-α-induced inflammatory cytokine production by inhibiting oxidative stress, rather than solely through AT1 receptor activity. scielo.brscielo.br Furthermore, research in hypertensive rats indicated that this compound attenuated the development of cardiac hypertrophy and fibrosis and reduced cardiac calcineurin activity in a manner independent of its antihypertensive effect. ahajournals.org These findings highlight the need for further investigation into the specific molecular mechanisms underlying these AT1 receptor-independent actions.
Research in Special Populations (e.g., pediatric, severe hepatic/renal impairment, specific genetic profiles)
Research is crucial to optimize this compound use in special populations where its pharmacokinetics and pharmacodynamics may be altered. This includes pediatric patients, individuals with severe hepatic or renal impairment, and those with specific genetic profiles. Physiologically based pharmacokinetic (PBPK) models are being utilized to characterize the pharmacokinetics of this compound in adult and geriatric populations and to predict its behavior in elderly individuals with renal and hepatic impairment. researchgate.netresearchgate.net These models suggest the need for dosage adjustments in elderly populations with varying degrees of renal and hepatic impairment. researchgate.netresearchgate.net
Data regarding the use of this compound in pediatric patients, particularly those under 1 year of age and those with renal impairment or hepatic impairment, is limited, indicating a need for further study in these groups. e-lactancia.orgmedsafe.govt.nzhres.ca While the adverse reaction profile in pediatric patients appeared similar to adults, the frequency of all adverse events seemed higher in some studies. hres.ca
Long-term Outcome Studies and Post-marketing Surveillance
Continued long-term outcome studies and post-marketing surveillance are essential to further assess the long-term efficacy, safety, and real-world effectiveness of this compound. Studies like the this compound in Heart failure Assessment of Reduction in Mortality and morbidity (CHARM) program have provided valuable long-term data on this compound in heart failure patients. e-lactancia.orgnih.gov The Study on Cognition and Prognosis in the Elderly (SCOPE) trial evaluated the long-term effects of this compound-based antihypertensive treatment on cardiovascular morbidity and mortality, cognitive function, and quality of life in elderly hypertensive patients. nih.govmedsafe.govt.nz These studies contribute to understanding the sustained benefits and potential long-term risks associated with this compound therapy. Ongoing surveillance helps identify rare adverse events and further refines clinical guidelines.
Pharmacogenomics and Personalized Medicine Approaches
Pharmacogenomics, the study of how genetic variations influence drug response, holds promise for personalizing this compound therapy. Research aims to identify genetic predictors of response to this compound and the risk of adverse effects. nih.govmedrxiv.orgviamedica.pliu.edu Genome-wide association studies (GWAS) have been conducted to identify genetic predictors of heart failure progression and the efficacy and safety of this compound treatment in programs like CHARM. nih.govmedrxiv.org While some candidate genetic variants potentially predictive of heart failure progression have been identified, further replication is needed. medrxiv.org Integrating genetic data into clinical decision-making could potentially optimize drug and dosage selection for individual patients. viamedica.pl
Advanced Analytical Methodologies for Research
Advanced analytical methodologies are crucial for the accurate quantification of this compound and its metabolites in biological matrices and pharmaceutical formulations, supporting research into its pharmacokinetics, bioavailability, and quality control. Techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for the analysis of this compound in bulk and combination drug forms due to their precision, reliability, and efficiency. ijpsjournal.comijpsjournal.com Various analytical methods, including UV spectrophotometry and voltametric methods, have also been developed for the quantification of this compound in biological fluids and pharmaceutical dosage forms. walshmedicalmedia.com The development of green HPLC methods is also being explored for the simultaneous estimation of this compound in combination therapies, offering a sustainable and efficient analytical approach. researchgate.net
Repurposing this compound for Non-Cardiovascular Indications
The potential to repurpose this compound for non-cardiovascular indications is an active area of research, driven by its pleiotropic effects beyond AT1 receptor blockade. This compound is being investigated for its neuroprotective and anti-inflammatory properties, including as a potential treatment for early Alzheimer's disease. nih.govwikipedia.org Studies in mouse models of early Alzheimer's disease have shown that this compound significantly reduced amyloid burden and inflammation. wikipedia.org Research in non-hypertensive adults with prodromal Alzheimer's disease suggests that this compound may have favorable effects on brain amyloid accumulation and executive function. nih.gov
This compound is also being explored for other potential uses, such as an anti-anxiety agent and for its potential in inducing remission of chronic kidney disease in ultra-high doses and in a multidrug context, owing to its anti-oxidative and anti-inflammatory effects. wikipedia.org While some cardiovascular drugs have shown potential in extending lifespan in animal studies, this compound did not show the same effect in mice in one study. frontiersin.org this compound is also being investigated for its potential role in liver fibrosis treatment. nih.gov
While this compound is frequently employed off-label for conditions like cerebrovascular accident or stroke, diabetic nephropathy, left ventricular hypertrophy, and migraines, further research is needed to solidify the evidence for these non-approved uses. nih.gov
Methodological Refinements in Clinical and Preclinical Studies
Future research involving this compound necessitates a focus on refining methodologies in both clinical trials and preclinical studies to address existing limitations and enhance the robustness and applicability of findings.
In preclinical research, particularly in animal models, there are identified areas for methodological improvement. For instance, studies investigating the effects of this compound in models of diabetes-associated stroke have noted limitations such as the specific method used for diabetes induction, the exclusive inclusion of male animals, and the duration of the treatment period nih.gov. Addressing these factors through the use of diverse induction methods, inclusion of both sexes, and longer study durations in future preclinical studies could provide a more comprehensive understanding of this compound's effects across different physiological contexts and over extended periods.
Methodological challenges have also been observed in the analysis of preclinical data. One study highlighted the issue of false positives in gene expression analysis and employed a strategy focusing on a set of informative pathway effects to mitigate this challenge portlandpress.com. Future preclinical studies could benefit from the development and application of more advanced and validated bioinformatic and statistical methods to enhance the reliability of complex data analysis, such as transcriptomics or proteomics.
Clinical trial methodology for this compound has also presented areas for refinement. Reviews of comparative effectiveness studies have pointed out limitations in the duration of some trials, potential for publication bias, and lack of detailed description of study validity assessment criteria, which can impact the interpretation of findings nih.gov. Future clinical trials should aim for longer follow-up periods where appropriate, employ rigorous methods to minimize bias, and transparently report on their validity assessment processes to increase confidence in the results.
Furthermore, managing incomplete adherence in clinical trials remains a methodological challenge. Research re-analyzing existing trial data has explored methods for adherence adjustment to better estimate per-protocol effects nih.gov. Identifying the specific data needed to understand reasons for non-adherence prospectively in future trial designs, potentially focusing on key prognostic factors when resources are limited, is crucial for more accurate assessment of treatment effects in real-world scenarios nih.gov. Questions regarding the timing of peak measurements in pharmacokinetic/pharmacodynamic assessments in past clinical trials also suggest a need for refined standardized protocols in this area fda.gov.
Methodological considerations in the pre-formulation and formulation stages of drug development are also vital for optimizing this compound's properties for both preclinical and clinical investigation. Studies exploring different solid dispersion methods and the use of bioavailability enhancers in animal models highlight the ongoing need for methodological advancements in drug delivery to improve solubility and absorption jetir.orgbioline.org.br. The development and validation of sensitive and efficient analytical methods, such as HPLC, for quantifying this compound and its prodrug in biological samples are fundamental for accurate pharmacokinetic studies who.int. Continued refinement of these analytical techniques is necessary to support future research.
Q & A
Q. What methodologies are used to investigate Candesartan's mechanism of action as an AT1 receptor antagonist?
this compound selectively inhibits angiotensin II binding to the AT1 receptor, reducing vasoconstriction and aldosterone release. Key methodologies include:
- Molecular interaction studies : 31P static NMR spectroscopy and X-ray diffraction to analyze structural changes in lipid bilayers caused by this compound binding .
- In vitro receptor assays : Competitive binding assays using radiolabeled angiotensin II to quantify receptor affinity and antagonism .
- Preclinical models : Rodent hypertension models to validate blood pressure-lowering effects .
Q. How are preclinical models designed to evaluate this compound's cardioprotective effects in acute myocardial infarction?
Rat models of induced myocardial infarction are used to measure biomarkers (e.g., CK, CK-MB, LDH, cTnT) and histological changes. Methodological considerations include:
- Dosage standardization : Administering clinically equivalent doses (e.g., 1–10 mg/kg) adjusted for metabolic scaling .
- Statistical analysis : One-way ANOVA followed by Dunnett’s test to compare treatment groups against controls .
- Endpoint selection : Quantifying infarct size via histopathology or imaging (e.g., MRI) .
Q. What experimental approaches are used to determine this compound's physicochemical properties, such as solubility?
Solubility studies in organic solvents (e.g., ethanol, acetone) employ:
- Gravimetric analysis : Measuring dissolved ethyl this compound after equilibration at controlled temperatures (278.15–318.15 K) .
- XRD validation : Confirming crystalline stability post-dissolution to rule out polymorphic transformations .
- Correlation equations : Using modified Apelblat or van’t Hoff models to predict solubility across temperatures .
Advanced Research Questions
Q. How do contradictory findings on this compound dosage efficacy in renal disease (e.g., 16 mg vs. 64 mg) inform meta-analytical design?
A 2022 meta-analysis found no significant proteinuria reduction between 16 mg and 64 mg doses (std mean diff: -10.92, p = 0.46). Methodological considerations include:
- Heterogeneity adjustment : Using random-effects models to account for variability in baseline proteinuria levels and renal function .
- Sensitivity analysis : Excluding studies with low Newcastle-Ottawa Scale (NOS) scores (<7 stars) to mitigate bias .
- Subgroup stratification : Analyzing patients by comorbidities (e.g., diabetes) to identify responder subgroups .
Q. What explains the discrepancy between this compound's in vitro lack of apoptosis induction and in vivo antitumor efficacy in prostate cancer models?
While this compound showed no direct pro-apoptotic effects on PC3 cells in vitro, in vivo xenograft studies demonstrated reduced tumor growth via:
- Antiangiogenic mechanisms : Downregulating VEGF expression and reducing vascular density (laminin staining) .
- Stromal interaction modulation : Inhibiting paracrine signaling between tumor and stromal cells .
- Dosage relevance : Clinically relevant plasma concentrations (0.1–1 µM) may target host vasculature rather than tumor cells directly .
Q. How can real-world evidence (RWE) address gaps in this compound's efficacy for migraine treatment?
Retrospective cohort studies in migraine patients should:
- Control confounders : Propensity score matching for comorbidities (e.g., hypertension) and prior treatment resistance .
- Endpoint selection : Use headache frequency reduction ≥50% (clinically meaningful threshold) and tolerability metrics (e.g., dropout rates) .
- Data sourcing : Leverage electronic health records (EHRs) to capture longitudinal outcomes and off-label prescribing patterns .
Q. What methodological insights from the CHARM program apply to designing heart failure trials with this compound?
The CHARM trials (LVEF ≤40% and >40%) highlighted:
- Composite endpoints : Combining sudden death, pump failure mortality, and hospitalization rates to capture treatment benefits .
- Subgroup analysis : Stratifying by LVEF levels to identify differential efficacy (e.g., greater mortality reduction in systolic dysfunction) .
- Adjudication protocols : Blinded review of cause-specific mortality to minimize misclassification bias .
Q. How does this compound's impact on proteinuria in renal transplant recipients inform post-transplant hypertension management?
The SECRET trial demonstrated:
- BP control : Titrating this compound to 16 mg/day reduced systolic/diastolic BP more effectively than placebo (p < 0.05) .
- Proteinuria reduction : Urinary protein/creatinine ratio decreased by 35% (p < 0.001), likely via glomerular hemodynamic modulation .
- Safety monitoring : Tracking serum creatinine and potassium levels to balance renoprotection and hyperkalemia risks .
Q. Why do molecular studies show this compound modifies lipid bilayer dynamics, and how does this relate to its pharmacokinetics?
31P NMR studies revealed this compound alters DPPC headgroup orientation, enhancing membrane fluidity. Implications include:
Q. How should researchers address conflicting data on this compound's renoprotective effects across diabetic vs. non-diabetic cohorts?
- Covariate-adjusted analysis : Including baseline eGFR, HbA1c, and albuminuria levels in regression models .
- Mechanistic studies : Comparing angiotensin receptor density in diabetic vs. non-diabetic renal tissues .
- Trial replication : Conducting dedicated studies in type 2 diabetes (e.g., losartan trials as a template) to isolate glycemic influences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
